1-(5-Amino-2-methylphenyl)ethanone
Description
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Structure
2D Structure
Properties
IUPAC Name |
1-(5-amino-2-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-6-3-4-8(10)5-9(6)7(2)11/h3-5H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQBRIXHBHSDMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis of 1-(5-Amino-2-methylphenyl)ethanone from p-toluidine
An in-depth guide to the is detailed below, outlining a feasible multi-step synthetic pathway. This process involves the initial conversion of p-toluidine to a more suitable intermediate, followed by a series of reactions to construct the target molecule.
Synthetic Strategy Overview
The is a multi-step process that can be logically divided into three main stages:
-
Deamination of p-Toluidine to Toluene: The amino group of p-toluidine is first removed to generate toluene, a versatile starting material for subsequent functionalization.
-
Friedel-Crafts Acylation of Toluene: Toluene undergoes electrophilic aromatic substitution to introduce an acetyl group, yielding a mixture of ortho and para isomers of methylacetophenone. The desired ortho isomer, 2-methylacetophenone, is separated for the next step.
-
Nitration and Subsequent Reduction: 2-Methylacetophenone is nitrated to introduce a nitro group at the 5-position, followed by the reduction of this nitro group to afford the final product, 1-(5-Amino-2-methylphenyl)ethanone.
Experimental Protocols and Data
Part 1: Deamination of p-Toluidine to Toluene
Step 1: Diazotization of p-Toluidine
p-Toluidine is converted to its corresponding diazonium salt by treatment with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid.
Experimental Protocol:
-
A solution of p-toluidine in aqueous hydrochloric acid is prepared and cooled to 0-5 °C in an ice bath.
-
A pre-cooled aqueous solution of sodium nitrite is added dropwise to the p-toluidine solution while maintaining the temperature below 5 °C.
-
The reaction mixture is stirred for a short period at this temperature to ensure complete formation of the p-methylbenzenediazonium chloride solution.
Step 2: Reductive Deamination of p-Methylbenzenediazonium Chloride
The diazonium salt is then reduced to toluene using a reducing agent such as hypophosphorous acid.
Experimental Protocol:
-
The freshly prepared, cold p-methylbenzenediazonium chloride solution is slowly added to a pre-cooled solution of hypophosphorous acid.
-
The reaction is allowed to proceed at a low temperature, and then gradually warmed to room temperature. The evolution of nitrogen gas is observed.
-
Upon completion of the reaction, the organic product, toluene, is separated from the aqueous layer. It can be purified by distillation.
Part 2: Friedel-Crafts Acylation of Toluene
Step 3: Synthesis of 2-Methylacetophenone
Toluene undergoes Friedel-Crafts acylation with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to produce a mixture of 2-methylacetophenone and 4-methylacetophenone.[1][2]
Experimental Protocol:
-
Anhydrous aluminum chloride is suspended in a dry, inert solvent (e.g., dichloroethane) and cooled in an ice-salt bath.
-
A mixture of toluene and acetyl chloride is added dropwise to the cooled suspension with vigorous stirring.[1]
-
The reaction mixture is allowed to stir at a low temperature and then warmed to room temperature overnight.
-
The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, washed, dried, and the solvent is removed.
-
The resulting mixture of isomers is separated by fractional distillation to isolate the 2-methylacetophenone.
| Intermediate Product | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Reported Yield |
| Toluene | C₇H₈ | 92.14 | -95 | 110.6 | High |
| 2-Methylacetophenone | C₉H₁₀O | 134.18 | - | 214 | Variable |
| 4-Methylacetophenone | C₉H₁₀O | 134.18 | 28 | 226 | Major Isomer[1] |
Part 3: Nitration and Reduction
Step 4: Nitration of 2-Methylacetophenone
2-Methylacetophenone is nitrated using a mixture of nitric acid and sulfuric acid to yield 1-(2-methyl-5-nitrophenyl)ethanone. The directing effects of the methyl (ortho, para-directing) and acetyl (meta-directing) groups favor the formation of the 5-nitro isomer.
Experimental Protocol:
-
2-Methylacetophenone is slowly added to a cold (0-5 °C) mixture of concentrated nitric acid and concentrated sulfuric acid with constant stirring.
-
The reaction mixture is maintained at a low temperature for the duration of the addition and for a short period thereafter.
-
The mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product.
-
The solid product is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.
Step 5: Reduction of 1-(2-methyl-5-nitrophenyl)ethanone
The nitro group of 1-(2-methyl-5-nitrophenyl)ethanone is reduced to an amino group to yield the final product. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Experimental Protocol (using SnCl₂/HCl):
-
1-(2-methyl-5-nitrophenyl)ethanone is dissolved in a suitable solvent, such as ethanol or glacial acetic acid.
-
A solution of tin(II) chloride in concentrated hydrochloric acid is added to the solution of the nitro compound.
-
The reaction mixture is heated under reflux for several hours.
-
After cooling, the reaction mixture is made alkaline to precipitate the tin hydroxides and liberate the free amine.
-
The product is then extracted into an organic solvent, and the solvent is evaporated to yield the crude this compound.
-
The final product can be purified by recrystallization or column chromatography.
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 1-(2-methyl-5-nitrophenyl)ethanone | C₉H₉NO₃ | 179.17 | 83-85 |
| This compound | C₉H₁₁NO | 149.19 | 93-95 |
Visualized Synthesis Workflow
Caption: Synthetic pathway from p-toluidine to this compound.
References
An In-depth Technical Guide to the Physicochemical Properties of 1-(5-Amino-2-methylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of the aromatic ketone 1-(5-Amino-2-methylphenyl)ethanone. Due to the limited availability of experimentally determined data for this specific compound in publicly accessible literature, this guide also includes information on closely related isomers and general experimental protocols for the determination of key physicochemical parameters. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, synthetic chemistry, and materials science.
Chemical Identity and Structure
This compound is an organic compound featuring a phenyl ring substituted with an amino group, a methyl group, and an acetyl group. Its chemical structure and basic identifiers are crucial for its unambiguous identification and use in experimental settings.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 22241-00-5[1] |
| Molecular Formula | C₉H₁₁NO[1] |
| Molecular Weight | 149.19 g/mol [1] |
| Chemical Structure | |
|
|
Physicochemical Properties
Table 2: Summary of Physicochemical Data
| Property | Value for this compound | Value for Isomer 1-(2-Amino-5-methylphenyl)ethanone |
| Melting Point | Data not available | 41-44 °C[2] |
| Boiling Point | Data not available | Data not available |
| Solubility | Soluble in organic solvents (general observation for related compounds)[3] | Data not available |
| pKa | Data not available | Data not available |
| logP | Data not available | Data not available |
Experimental Protocols for Physicochemical Property Determination
To facilitate further research and characterization of this compound, this section outlines detailed, generalized experimental protocols for determining its key physicochemical properties.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity.
-
Apparatus: Capillary melting point apparatus.
-
Procedure:
-
A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate (e.g., 10-20 °C/min) for a preliminary determination.
-
A second, more precise measurement is performed with a fresh sample, heating at a slower rate (1-2 °C/min) as the temperature approaches the approximate melting point.
-
The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.
-
Boiling Point Determination (Micro Method)
For small sample quantities, the micro boiling point method is suitable.
-
Apparatus: Thiele tube or similar heating bath, thermometer, small test tube, and a sealed capillary tube.
-
Procedure:
-
A few drops of the liquid sample are placed in a small test tube.
-
A capillary tube, sealed at one end, is placed open-end-down into the liquid.
-
The assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.
-
Solubility Determination
Solubility is a crucial parameter for drug formulation and delivery.
-
Procedure (Qualitative):
-
To a small, weighed amount of the compound (e.g., 1-5 mg) in a test tube, a small volume (e.g., 0.1 mL) of the solvent (e.g., water, ethanol, DMSO) is added.
-
The mixture is vortexed or shaken vigorously for a set period.
-
Visual observation determines if the compound has dissolved.
-
If the compound dissolves, more solute is added until saturation is reached. If it does not dissolve, more solvent is added incrementally.
-
-
Procedure (Quantitative - Shake-Flask Method):
-
An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask.
-
The flask is agitated at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
The saturated solution is filtered to remove undissolved solid.
-
The concentration of the compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
pKa Determination
The acid dissociation constant (pKa) is vital for understanding the ionization state of a compound at different pH values.
-
Procedure (Potentiometric Titration):
-
A weighed amount of the compound is dissolved in a suitable solvent (often a water-miscible co-solvent for poorly water-soluble compounds).
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.
-
logP Determination
The octanol-water partition coefficient (logP) is a key measure of a compound's lipophilicity.
-
Procedure (Shake-Flask Method):
-
A small, weighed amount of the compound is dissolved in a mixture of n-octanol and water.
-
The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.
-
The mixture is then centrifuged to ensure complete separation of the octanol and aqueous layers.
-
The concentration of the compound in each phase is determined by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
Synthesis and Reactivity
This compound is a valuable intermediate in organic synthesis. The presence of an amino group, a ketone, and a substituted aromatic ring allows for a variety of chemical transformations.
A general synthetic approach to this class of compounds involves the nitration of a substituted acetophenone followed by the reduction of the nitro group to an amine.
Caption: General synthetic workflow for this compound.
Visualized Experimental Workflows
To further clarify the experimental procedures, the following diagrams illustrate the workflows for key physicochemical property determinations.
Caption: Workflow for melting point determination.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-(5-Amino-2-methylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 1-(5-Amino-2-methylphenyl)ethanone. Due to the limited availability of experimentally verified public data for this specific molecule, this guide synthesizes information from spectral data of closely related analogs and established principles of NMR spectroscopy to present a comprehensive and predictive overview.
Chemical Structure and Atom Numbering
The structure of this compound with standard atom numbering for NMR signal assignment is presented below. This numbering scheme will be used consistently throughout this guide to correlate spectral data with the corresponding nuclei.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectral data for this compound is summarized in the following table. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz). These predictions are based on the analysis of substituent effects on the benzene ring and data from similar aromatic compounds.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | ~6.8 - 7.0 | d | ~8.0 | 1H |
| H-4 | ~6.6 - 6.8 | dd | ~8.0, 2.5 | 1H |
| H-6 | ~7.1 - 7.3 | d | ~2.5 | 1H |
| -NH₂ (Amino) | ~3.5 - 4.5 | br s | - | 2H |
| -CH₃ (Aryl) | ~2.2 - 2.4 | s | - | 3H |
| -C(O)CH₃ (Acetyl) | ~2.5 - 2.6 | s | - | 3H |
d = doublet, dd = doublet of doublets, s = singlet, br s = broad singlet
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectral data for this compound is detailed in the table below. Chemical shifts (δ) are reported in ppm relative to TMS.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~130 - 135 |
| C-2 | ~125 - 130 |
| C-3 | ~115 - 120 |
| C-4 | ~118 - 123 |
| C-5 | ~145 - 150 |
| C-6 | ~130 - 135 |
| C=O (Carbonyl) | ~198 - 202 |
| -CH₃ (Aryl) | ~17 - 22 |
| -C(O)CH₃ (Acetyl) | ~25 - 30 |
Experimental Protocol for NMR Spectroscopy
The following provides a general experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra for aromatic compounds such as this compound.
4.1. Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference standard for chemical shifts (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.
4.2. NMR Instrument Parameters
The following are typical parameters for a modern NMR spectrometer (e.g., 400 or 500 MHz).
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: A spectral width of approximately 16 ppm, centered around 6 ppm.
For ¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 to 4096 scans, or more, to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: A spectral width of approximately 250 ppm, centered around 125 ppm.
4.3. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integration: For ¹H NMR, integrate the signals to determine the relative number of protons.
-
Peak Picking: Identify and list the chemical shifts of all significant peaks.
Visualization of Spectral-Structural Relationships
The following diagram illustrates the logical workflow from the chemical structure of this compound to its corresponding ¹H and ¹³C NMR spectral data.
Caption: Workflow from chemical structure to NMR spectral data.
This guide provides a foundational understanding of the expected NMR characteristics of this compound. For definitive structural confirmation, it is imperative to acquire and analyze experimental NMR data for the specific compound.
CAS number 22241-00-5 chemical information and safety data
An In-depth Technical Guide to 2-(Trifluoromethyl)nicotinic Acid
Disclaimer: The information provided in this document pertains to the chemical 2-(Trifluoromethyl)nicotinic acid, which is associated with CAS number 131747-43-8 . The CAS number provided in the topic, 22241-00-5, corresponds to the chemical 1-(5-Amino-2-methylphenyl)ethanone. Based on the depth of information requested, it is presumed that the intended subject of inquiry is 2-(Trifluoromethyl)nicotinic acid, a compound with significant interest in drug development.
Chemical Information
2-(Trifluoromethyl)nicotinic acid is a fluorinated pyridinecarboxylic acid derivative. It serves as a crucial intermediate in the synthesis of various pharmacologically active compounds, most notably as a precursor to potent enzyme inhibitors.[1][2][3] Its chemical structure features a pyridine ring substituted with a carboxylic acid group and a trifluoromethyl group, the latter of which significantly influences the molecule's electronic properties and biological activity.[4]
Physical and Chemical Properties
The fundamental physical and chemical properties of 2-(Trifluoromethyl)nicotinic acid are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 131747-43-8 | [4] |
| Molecular Formula | C₇H₄F₃NO₂ | [4] |
| Molecular Weight | 191.11 g/mol | |
| Appearance | White to light brown powder or crystal | [1] |
| Melting Point | 184 to 188 °C | [4] |
| Boiling Point | 259.9 ± 40.0 °C at 760 mmHg | [4] |
| Density | 1.5 g/cm³ | [4] |
| Solubility | Moderately soluble in alcohol solvents | [4] |
Safety and Handling
2-(Trifluoromethyl)nicotinic acid is classified as an irritant and requires careful handling in a laboratory setting.[5]
Hazard Identification and Precautionary Measures
| Hazard Statement | Precautionary Measures | Reference |
| H315: Causes skin irritation | P264: Wash hands and face thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362+P364: Take off contaminated clothing and wash it before reuse. | |
| H319: Causes serious eye irritation | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. | |
| Environmental Hazard | Poses a significant risk to aquatic environments. Undiluted or large quantities should not come into contact with groundwater, waterways, or sewage systems. | [4] |
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated place.[4] It should be kept away from oxidizing agents.[4]
Biological Significance and Applications
The primary significance of 2-(Trifluoromethyl)nicotinic acid in drug development lies in its role as a key building block for the synthesis of Catechol-O-methyltransferase (COMT) inhibitors.[1][2][3] COMT is an enzyme involved in the degradation of catecholamine neurotransmitters.[1] Inhibitors of this enzyme are utilized in the management of Parkinson's disease.[1]
Specifically, 2-(Trifluoromethyl)nicotinic acid is a precursor to BIA 9-1059, a potent and peripherally selective COMT inhibitor.[1] Derivatives of this acid have also been investigated as potential dual inhibitors for the HIV-1 reverse transcriptase.[6]
Signaling Pathway: COMT Inhibition
The following diagram illustrates the metabolic pathway of catecholamines and the role of COMT inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Collection - Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors - Organic Letters - Figshare [figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Page loading... [guidechem.com]
- 5. fishersci.com [fishersci.com]
- 6. mdpi.com [mdpi.com]
A Technical Guide to 1-(5-Amino-2-methylphenyl)ethanone: Commercial Availability, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 1-(5-Amino-2-methylphenyl)ethanone, a key building block in synthetic organic chemistry, particularly in the construction of heterocyclic scaffolds of medicinal importance. This document details its commercial availability, key suppliers, physical and chemical properties, and its application in the synthesis of quinoline derivatives through the Friedländer annulation.
Commercial Availability and Suppliers
This compound (CAS No. 22241-00-5) is readily available from a variety of chemical suppliers catering to the research and development sector. Sourcing this starting material is the first critical step in many synthetic workflows. Key suppliers for this compound include BLD Pharm, CymitQuimica, and Aceschem. Purity levels for the commercially available product are typically offered at ≥95%. When procuring this chemical, it is essential to request and review the Certificate of Analysis (CoA) to confirm its identity and purity, and the Safety Data Sheet (SDS) for safe handling and storage information.
Physicochemical Properties
Precise physicochemical data for this compound is not always consistently reported across all suppliers. However, data for its isomers can provide useful estimates. The following table summarizes available quantitative data for this compound and its related isomers.
| Property | This compound (CAS: 22241-00-5) | 1-(2-Amino-5-methylphenyl)ethanone (CAS: 25428-06-2) | 3'-Aminoacetophenone (Isomer, CAS: 99-03-6) | 1-(2-Aminophenyl)ethanone (Isomer, CAS: 551-93-9) |
| Molecular Formula | C₉H₁₁NO | C₉H₁₁NO | C₈H₉NO | C₈H₉NO |
| Molecular Weight | 149.19 g/mol [1] | 149.19 g/mol [2][3][4] | 135.16 g/mol | 135.16 g/mol |
| Purity | - | ≥95%[4][5][6], 96%[7] | - | >99% |
| Melting Point | - | - | 95 - 99 °C[8] | 20 °C[9] |
| Boiling Point | - | - | 289 - 290 °C[8] | - |
| Flash Point | - | - | - | 112 °C[9] |
| Appearance | - | - | Dark yellow powder/solid[8] | Dark yellow[9] |
Core Application: Synthesis of Quinolines via Friedländer Annulation
This compound is a valuable precursor for the synthesis of substituted quinolines, a class of heterocyclic compounds with a broad range of pharmaceutical activities.[2] The Friedländer annulation is a classic and efficient method for constructing the quinoline core.[2][10] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or a base.[7][11][12]
The general mechanism involves an initial aldol condensation between the two carbonyl-containing reactants, followed by cyclization and dehydration to form the aromatic quinoline ring system.[12]
Generalized Experimental Protocol for Friedländer Synthesis of Quinolines
The following is a generalized procedure for the synthesis of quinoline derivatives from 2-aminoaryl ketones, which can be adapted for this compound.
Materials:
-
This compound (1 equivalent)
-
Carbonyl compound with an α-methylene group (e.g., ethyl acetoacetate, acetylacetone) (1-1.2 equivalents)
-
Catalyst (e.g., p-toluenesulfonic acid, iodine, potassium hydroxide)
-
Solvent (e.g., ethanol, toluene, or solvent-free)
Procedure:
-
To a round-bottom flask, add this compound, the α-methylene carbonyl compound, and the chosen solvent.
-
Add the catalyst to the reaction mixture.
-
The reaction mixture is then heated to reflux, with the temperature and reaction time being dependent on the specific substrates and catalyst used. Typical conditions can range from refluxing in an alcoholic solution to heating at temperatures between 150-220°C in the absence of a catalyst.[12]
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product is then isolated and purified. This may involve removal of the solvent under reduced pressure, followed by recrystallization or column chromatography to yield the pure quinoline derivative.
Workflow and Pathway Diagrams
To facilitate the sourcing and utilization of this compound in a research setting, the following workflows are presented in Graphviz DOT language.
Caption: Sourcing and quality control workflow for this compound.
Caption: Generalized reaction pathway for the Friedländer synthesis of quinolines.
References
- 1. 22241-00-5 CAS MSDS (Ethanone, 1-(5-amino-2-methylphenyl)- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. aceschem.com [aceschem.com]
- 5. 22241-00-5|this compound|BLD Pharm [bldpharm.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. Friedlaender Synthesis [organic-chemistry.org]
- 8. 22241-00-5(1-(5-Amino-2-methylphenyl)-ethanone) | Kuujia.com [ko.kuujia.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Friedländer synthesis - Wikipedia [en.wikipedia.org]
The Dual Reactivity of 1-(5-Amino-2-methylphenyl)ethanone: A Technical Guide for Researchers
An In-depth Exploration of the Amino and Ketone Moieties for Applications in Drug Discovery and Organic Synthesis
This technical guide provides a comprehensive overview of the chemical reactivity of the amino and ketone functional groups in 1-(5-Amino-2-methylphenyl)ethanone, a versatile building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the molecule's reaction pathways, experimental protocols, and quantitative data to facilitate its application in complex organic synthesis.
Introduction
This compound, also known as 2-amino-5-methylacetophenone, is an aromatic compound featuring both a nucleophilic primary amino group and an electrophilic ketone functionality.[1][2] The strategic positioning of these groups on the phenyl ring imparts a unique reactivity profile, making it a valuable precursor for the synthesis of a wide array of heterocyclic compounds, including quinolines and benzodiazepines, which are prominent scaffolds in many biologically active molecules.[3][4] This guide will systematically explore the distinct and synergistic reactivity of these two functional groups.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 22241-00-5 | [5] |
| Molecular Formula | C₉H₁₁NO | [6] |
| Molecular Weight | 149.19 g/mol | [6] |
| Appearance | - | - |
| Melting Point | - | - |
| Boiling Point | - | - |
| Solubility | Soluble in organic solvents | [2] |
Reactivity of the Amino Group
The primary amino group in this compound is a potent nucleophile and readily participates in a variety of chemical transformations. Its reactivity is central to the construction of nitrogen-containing heterocycles and other complex molecular architectures.
N-Acylation
The amino group can be easily acylated to form the corresponding amide. This reaction is often employed to protect the amino group during subsequent reactions or to introduce specific functionalities.
Experimental Protocol: General Procedure for N-Acetylation
A common method for the N-acetylation of an aromatic amine involves its reaction with an acetylating agent such as acetic anhydride or acetyl chloride.
-
To a solution of this compound in a suitable solvent (e.g., dichloromethane or acetic acid), an equimolar amount or a slight excess of acetic anhydride is added.
-
The reaction mixture is stirred at room temperature or gently heated to facilitate the reaction.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by washing with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any excess acid.
-
The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the N-acetylated product.
-
Purification can be achieved by recrystallization or column chromatography if necessary.
A study on a similar N-acylation of p-toluidine with acetic acid in the presence of benzophenone as a metal-free catalyst reported a high yield of 94%.[7]
Expected Spectroscopic Data for N-(2-acetyl-4-methylphenyl)acetamide:
| Spectroscopy | Expected Features |
| ¹H NMR | Signals for aromatic protons, two methyl singlets (one for the acetyl group on the ring and one for the N-acetyl group), and a broad singlet for the amide N-H. |
| ¹³C NMR | Resonances for aromatic carbons, two methyl carbons, and two carbonyl carbons (one for the ketone and one for the amide). |
| IR (cm⁻¹) | Absorption bands for N-H stretching (around 3300 cm⁻¹), C=O stretching of the ketone (around 1680 cm⁻¹), and C=O stretching of the amide (Amide I band, around 1660 cm⁻¹). |
| Mass Spec (m/z) | A molecular ion peak corresponding to the mass of the N-acetylated product. |
Schiff Base Formation
The amino group undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is a cornerstone in the synthesis of various heterocyclic systems and coordination complexes.
Experimental Protocol: General Procedure for Schiff Base Formation
-
This compound and an equimolar amount of an aldehyde or ketone are dissolved in a suitable solvent, often ethanol or methanol.
-
A catalytic amount of acid (e.g., a few drops of glacial acetic acid) is typically added to facilitate the reaction.
-
The mixture is refluxed for a period of time, with the reaction progress monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the resulting Schiff base often precipitates out of the solution.
-
The solid product can be collected by filtration, washed with a cold solvent, and dried.
-
If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.
dot
Caption: General workflow for Schiff base formation.
Reactivity of the Ketone Group
The ketone group in this compound is an electrophilic center and is susceptible to nucleophilic attack and reduction. Its reactivity is crucial for cyclization reactions and for the introduction of new stereocenters.
Reduction to Alcohol
The ketone functionality can be reduced to a secondary alcohol using various reducing agents.
Experimental Protocol: General Procedure for Ketone Reduction
-
This compound is dissolved in a suitable solvent, such as methanol or ethanol.
-
A reducing agent, for example, sodium borohydride (NaBH₄), is added portion-wise at a controlled temperature (often 0 °C to room temperature).
-
The reaction is stirred until completion, as monitored by TLC.
-
The reaction is then quenched by the careful addition of water or a dilute acid.
-
The product is typically extracted into an organic solvent.
-
The organic layer is washed, dried, and the solvent is evaporated to yield the corresponding secondary alcohol.
-
Purification can be performed by column chromatography or recrystallization.
Caption: The Friedländer synthesis of quinolines.
Synthesis of 1,5-Benzodiazepines
1,5-Benzodiazepines, a class of compounds with significant pharmacological activities, can be synthesized through the condensation of o-phenylenediamines with ketones. In the context of this compound, while it is not an o-phenylenediamine itself, its derivatives or related structures can be used in similar condensation strategies. A more direct application involves the reaction of o-phenylenediamines with ketones, where this compound can serve as the ketone component in reactions with substituted o-phenylenediamines.
Experimental Protocol: General Procedure for 1,5-Benzodiazepine Synthesis
-
An o-phenylenediamine and a ketone (in this case, this compound could be a reactant with a different diamine) are dissolved in a suitable solvent like acetonitrile or ethanol.
-
A catalyst, often a Lewis acid (e.g., Yb(OTf)₃, Sc(OTf)₃) or a solid acid catalyst (e.g., H-MCM-22), is added to the mixture. [3][8]* The reaction is typically stirred at room temperature or refluxed for a period ranging from a few hours to a day.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the product is isolated by filtration if it precipitates, or by extraction after solvent removal.
-
Purification is generally achieved through recrystallization or column chromatography.
Quantitative Data for a Catalyzed 1,5-Benzodiazepine Synthesis:
| Reactants | Catalyst | Solvent | Temperature | Time (h) | Yield (%) |
| o-Phenylenediamine and Acetone | H-MCM-22 | Acetonitrile | Room Temp. | 1 | 87 |
| o-Phenylenediamine and Acetophenone | Phenylboronic acid | Acetonitrile | Reflux | 10 | 89 |
Note: This data is for the synthesis of benzodiazepines from o-phenylenediamine and other ketones and illustrates the general efficiency of such reactions. [3][9]
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. The distinct yet cooperative reactivity of its amino and ketone functional groups provides access to a rich variety of chemical transformations. This guide has outlined the primary reaction pathways, provided representative experimental protocols, and summarized available quantitative data to aid researchers in harnessing the synthetic potential of this molecule. The ability to selectively engage either the amino or ketone group, or to utilize their combined reactivity in cyclization reactions, underscores the importance of this compound in the development of novel pharmaceuticals and functional materials. Further exploration of its reactivity is likely to uncover even more innovative applications in the future.
References
- 1. Synthesis, Structural, and Biological Studies of Some Schiff Bases and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Azido-N-(4-methylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Aminoquinoline | C9H8N2 | CID 11911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Acetamide, N-methyl-N-(2-methylphenyl)- | C10H13NO | CID 68451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 7. researchgate.net [researchgate.net]
- 8. ijtsrd.com [ijtsrd.com]
- 9. mdpi.com [mdpi.com]
literature review on the synthetic routes to 1-(5-Amino-2-methylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive review of the primary synthetic routes to 1-(5-Amino-2-methylphenyl)ethanone, a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. This document details the experimental protocols for the most common synthetic strategies, presents quantitative data in a clear, comparative format, and visualizes the reaction pathways for enhanced understanding.
Introduction
This compound, also known as 5-amino-2-methylacetophenone, is a valuable building block in organic synthesis. Its bifunctional nature, possessing both a nucleophilic amino group and a reactive ketone, allows for its versatile use in the construction of complex heterocyclic systems such as quinolines and benzodiazepines. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical and chemical industries. This guide focuses on the most prevalent and practical synthetic methodologies, primarily involving the nitration of a commercially available starting material followed by the reduction of the resulting nitro intermediate.
Core Synthetic Strategy: Nitration and Subsequent Reduction
The most widely employed synthetic approach to this compound commences with the nitration of 4-methylacetophenone. This electrophilic aromatic substitution introduces a nitro group onto the phenyl ring, which is subsequently reduced to the desired primary amine.
Logical Workflow of the Core Synthetic Strategy
Caption: Overall workflow for the synthesis of this compound.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the quantitative data for the key steps in the synthesis of this compound, providing a comparative overview of different methodologies.
| Step | Method | Key Reagents | Temperature (°C) | Reaction Time | Yield (%) |
| 1. Nitration | Electrophilic Aromatic Substitution | 70% Nitric Acid, 20% Fuming Sulfuric Acid, Concentrated Sulfuric Acid | -20 to -15 | 40 min addition, 30 min stirring | Not explicitly stated for this step, but the product is carried to the next step. |
| 2. Reduction | Catalytic Hydrogenation | H₂, Pt(S)/C | Not specified | Not specified | 57 |
| 2. Reduction | Metal/Acid Reduction (SnCl₂/HCl) | SnCl₂·2H₂O, 10% HCl | 100-110 | 30 min - 22 min (flow) | 95-100 |
| 2. Reduction | Zinin Reduction (Na₂S) | Na₂S·9H₂O, Sulfur | Reflux | 30 min | ~57 (for a similar substrate) |
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of this compound.
Step 1: Synthesis of 4-Methyl-3-nitroacetophenone (Nitration)
This procedure details the nitration of 4-methylacetophenone.
Methodology:
-
To 250 ml of cold (-20 °C) concentrated sulfuric acid, 40 g (300 mmoles) of 4-methylacetophenone is added with stirring.
-
After the initial addition is complete, a mixture of 25.5 ml (36.3 g, 300 mmoles) of 70% nitric acid and 300 g of 20% fuming sulfuric acid is added dropwise over 40 minutes, ensuring the temperature is maintained below -15 °C.[1]
-
The reaction mixture is stirred for an additional 30 minutes at this temperature.
-
The mixture is then carefully poured onto ice.
-
The resulting solid is collected by filtration and washed sequentially with water and hexane.
-
The crude solid is dissolved in dichloromethane and washed with a 10% sodium bicarbonate solution, followed by a saturated sodium chloride solution.
-
The organic phase is dried, treated with charcoal, and concentrated.
-
The product is crystallized by the addition of hexane to yield 4-methyl-3-nitroacetophenone.
Step 2: Synthesis of this compound (Reduction)
This section outlines three different methods for the reduction of the nitro intermediate, 4-methyl-3-nitroacetophenone.
This method is analogous to the reduction of similar nitro compounds.[2]
Methodology:
-
In a suitable hydrogenation vessel, dissolve 4-methyl-3-nitroacetophenone in ethanol.
-
Add a catalytic amount of Platinum on carbon (Pt(S)/C).
-
The vessel is then placed under a hydrogen atmosphere (e.g., 2585.74 Torr).
-
The reaction is stirred at room temperature until the uptake of hydrogen ceases.
-
The catalyst is removed by filtration through a pad of celite.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification can be achieved by recrystallization or column chromatography.
This procedure is adapted from the reduction of m-nitroacetophenone.[3]
Methodology:
-
In a round-bottom flask, dissolve 1 g of 4-methyl-3-nitroacetophenone in 20 ml of methanol.
-
In a separate flask, prepare a solution of 5 g of SnCl₂·2H₂O in 20 ml of 10% hydrochloric acid.
-
The solution of the nitro compound is mixed with the SnCl₂/HCl solution.
-
The reaction mixture is heated to reflux (approximately 110 °C) for 30 minutes.
-
After cooling, the reaction mixture is made alkaline by the addition of a concentrated sodium hydroxide solution.
-
The product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford this compound.
This protocol is based on the reduction of m-dinitrobenzene and can be adapted for 4-methyl-3-nitroacetophenone.
Methodology:
-
Prepare a solution of sodium polysulfide by dissolving 1.2 g of crystallized sodium sulfide (Na₂S·9H₂O) in 15 mL of water.
-
Add 1.0 g of finely powdered sulfur to the sodium sulfide solution and boil until a clear solution is obtained.
-
In a separate flask, suspend 0.8 g of 4-methyl-3-nitroacetophenone in 15 mL of water and heat to a gentle boil with stirring.
-
Slowly add the sodium polysulfide solution to the boiling suspension of the nitro compound with continuous stirring.
-
Continue to boil the mixture for an additional 30 minutes.
-
Cool the reaction mixture and add 10 g of ice.
-
The precipitated product is collected by filtration, washed with cold water, and dried.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical transformations and the general workflow for the synthesis.
Nitration of 4-Methylacetophenone
Caption: Reaction scheme for the nitration of 4-methylacetophenone.
Reduction of 4-Methyl-3-nitroacetophenone
Caption: Overview of reduction methods for 4-methyl-3-nitroacetophenone.
This guide provides a foundational understanding of the synthetic routes to this compound. Researchers are encouraged to consult the primary literature for further details and to optimize these procedures for their specific laboratory conditions and scale.
References
An In-depth Technical Guide on the Stability and Storage of 1-(5-Amino-2-methylphenyl)ethanone
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a technical guide based on established principles of chemical stability and forced degradation studies for aromatic amines and ketones. Specific experimental data for 1-(5-Amino-2-methylphenyl)ethanone is not publicly available; therefore, the information presented herein is predictive and intended for guidance in designing stability-indicating studies.
Introduction
This compound is an organic compound featuring both an aromatic amine and a ketone functional group.[1] The presence of these reactive moieties suggests potential susceptibility to degradation under various environmental conditions.[2] Understanding the stability profile of this compound is critical for its proper handling, storage, and for the development of stable formulations in pharmaceutical applications. This guide outlines recommended storage conditions, details protocols for forced degradation studies to identify potential degradation pathways and products, and provides a framework for developing a stability-indicating analytical method.
Forced degradation, or stress testing, is a crucial component of pharmaceutical development that helps in understanding the intrinsic stability of a drug substance, elucidating degradation pathways, and validating analytical methods.[3][4][5] Regulatory bodies like the FDA and the International Council for Harmonisation (ICH) mandate these studies to ensure the safety and efficacy of drug products.[6][7]
Recommended Storage Conditions
While specific long-term stability data for this compound is not extensively published, general recommendations for structurally similar aromatic amines and ketones suggest the following storage conditions to minimize degradation.
Table 1: Recommended Storage Conditions for this compound
| Condition | Recommendation | Rationale |
| Temperature | Short-term: Room Temperature (20-25°C). Long-term: Refrigerated (2-8°C) or Frozen (≤ -20°C).[8] | Reduces the rate of potential thermally induced degradation reactions. |
| Light | Store in amber or opaque containers to protect from light. | Aromatic compounds, particularly those with amino groups, can be susceptible to photolytic degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | The amine functional group can be susceptible to oxidation. |
| Moisture | Store in a tightly sealed container in a dry environment. | Minimizes potential hydrolytic degradation. |
Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of this compound and to develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that degradation products are formed at detectable levels without causing extensive decomposition that would not be representative of real-world storage conditions.[9]
Experimental Workflow
The general workflow for conducting forced degradation studies is depicted below.
Experimental Protocols
The following tables outline detailed methodologies for the key forced degradation experiments. A concentration of 1 mg/mL of the compound in a suitable solvent is often a good starting point.[9]
Table 2: Protocol for Hydrolytic Degradation
| Parameter | Acid Hydrolysis | Base Hydrolysis |
| Stress Agent | 0.1 M to 1 M Hydrochloric Acid (HCl) | 0.1 M to 1 M Sodium Hydroxide (NaOH) |
| Temperature | Room Temperature (RT) to 60°C.[9] | RT to 60°C.[9] |
| Duration | Up to 7 days, with sampling at intermediate time points (e.g., 2, 6, 24, 48 hours).[9] | Up to 7 days, with sampling at intermediate time points.[9] |
| Procedure | 1. Dissolve the compound in the acidic solution. 2. Incubate at the selected temperature. 3. At each time point, withdraw an aliquot and neutralize with an equivalent amount of base before analysis. | 1. Dissolve the compound in the basic solution. 2. Incubate at the selected temperature. 3. At each time point, withdraw an aliquot and neutralize with an equivalent amount of acid before analysis. |
Table 3: Protocol for Oxidative, Thermal, and Photolytic Degradation
| Degradation Type | Stress Agent/Condition | Temperature | Duration | Procedure |
| Oxidative | 3-30% Hydrogen Peroxide (H₂O₂) | Room Temperature | Up to 24 hours | 1. Dissolve the compound in a suitable solvent and add H₂O₂. 2. Store in the dark to prevent photolytic degradation. 3. Sample at various time points. |
| Thermal | Dry Heat | 60-80°C (in 10°C increments above accelerated stability testing).[4] | Up to 7 days | 1. Store the solid compound in a temperature-controlled oven. 2. At specified intervals, remove samples, dissolve in a suitable solvent, and analyze. |
| Photolytic | Light exposure as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[9] | As per ICH Q1B | As per ICH Q1B | 1. Expose the solid compound and a solution of the compound to the specified light conditions. 2. A dark control sample should be stored under the same conditions but protected from light. 3. Analyze the samples after exposure. |
Analytical Methodology
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is essential for separating and quantifying the parent compound from its degradation products.[1][3] Mass Spectrometry (MS) can be coupled with HPLC (LC-MS) to aid in the identification and characterization of the degradants.[10] The method must be validated for specificity, linearity, accuracy, precision, and robustness.[4]
Potential Degradation Pathways
Given the structure of this compound, several degradation pathways can be hypothesized. The aromatic amine is susceptible to oxidation, while the ketone group can also undergo reactions. The overall molecule may be sensitive to acid/base hydrolysis and photolytic decomposition.
-
Oxidation: The primary amino group is a likely site for oxidation, which can lead to the formation of nitroso, nitro, or polymeric impurities.
-
Hydrolysis: While the amide bond is not present, extreme pH and temperature could potentially lead to reactions involving the acetyl group or modifications to the aromatic ring.
-
Photodegradation: Aromatic amines are often light-sensitive and can undergo complex degradation pathways upon exposure to UV or visible light, potentially leading to colored degradants.
-
Dimerization/Polymerization: Under certain stress conditions, reactive intermediates could lead to the formation of dimers or higher-order polymers.
The following diagram illustrates a hypothesized degradation pathway focusing on the oxidation of the amine group, which is a common degradation route for aromatic amines.
Conclusion
This technical guide provides a framework for assessing the stability and establishing appropriate storage conditions for this compound. While specific data for this compound is limited, the principles of forced degradation studies for analogous aromatic amines and ketones offer a robust starting point for a comprehensive stability evaluation. The successful execution of these studies will enable the identification of critical stability liabilities, the elucidation of degradation pathways, and the development of a validated stability-indicating method, all of which are essential for its application in research and drug development.
References
- 1. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 2. 4-Hydroxyacetophenone Degradation Pathway [eawag-bbd.ethz.ch]
- 3. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 4. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 5. apicule.com [apicule.com]
- 6. lubrizolcdmo.com [lubrizolcdmo.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. mdpi.com [mdpi.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. enamine.net [enamine.net]
Methodological & Application
Application Notes and Protocols for Quinoline Synthesis via Friedländer Annulation using 1-(5-Amino-2-methylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of substituted quinolines utilizing 1-(5-Amino-2-methylphenyl)ethanone as a key starting material in the Friedländer annulation reaction. This information is intended to guide researchers in the efficient synthesis of quinoline derivatives, which are pivotal scaffolds in medicinal chemistry and materials science.
Introduction to the Friedländer Annulation
The Friedländer synthesis is a powerful and widely employed chemical reaction for the construction of quinoline rings. The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group (e.g., ketones, esters, nitriles).[1][2] This process can be catalyzed by acids, bases, or metal catalysts and can be performed under various reaction conditions, including conventional heating and microwave irradiation. The use of this compound allows for the synthesis of quinolines with a methyl group at the 7-position and a substituent at the 2-position, with further substitution at the 4-position determined by the choice of the active methylene compound.
Key Features of the Friedländer Annulation:
-
Versatility: A wide range of substituted quinolines can be synthesized by varying the 2-aminoaryl ketone and the active methylene compound.
-
Efficiency: The reaction often proceeds with high yields.
-
Atom Economy: The reaction is a condensation process, with water being the primary byproduct.
Reaction Mechanism and Workflow
The Friedländer annulation proceeds through a sequence of condensation and cyclization steps. Two primary mechanisms are generally proposed: an aldol-first pathway and a Schiff base-first pathway. The reaction workflow can be streamlined using modern techniques such as microwave-assisted synthesis.
Reaction Mechanism
General Experimental Workflow
Data Presentation: Catalysts and Reaction Conditions
The choice of catalyst and reaction conditions significantly impacts the efficiency of the Friedländer synthesis. Below is a summary of various catalytic systems that have been successfully employed for the synthesis of quinolines from 2-aminoaryl ketones.
| Catalyst | Solvent/Conditions | Typical Temperature | Key Advantages |
| Brønsted Acids | |||
| Acetic Acid | Neat or in organic solvent | 120-160 °C | Readily available, can act as both catalyst and solvent, "green" credentials. |
| p-Toluenesulfonic Acid | Solvent-free or in organic solvent | 80-120 °C | Efficient under solvent-free conditions. |
| Lewis Acids | |||
| Metal Triflates (e.g., In(OTf)₃) | Organic Solvents (e.g., Toluene) | Room Temp. to Reflux | High catalytic activity, mild reaction conditions. |
| Bases | |||
| KOH, NaOH | Ethanol or other alcohols | Reflux | Classical conditions, readily available reagents. |
| Piperidine | Ethanol or DMF | Reflux | Mild base, commonly used. |
| Heterogeneous Catalysts | |||
| Nanocatalysts (e.g., SiO₂, Fe₃O₄@SiO₂-SO₃H) | Solvent-free or in organic solvent | 100-120 °C | Reusable, environmentally friendly, high efficiency. |
| Microwave-Assisted Synthesis | |||
| Acetic Acid | Neat | 160 °C | Drastic reduction in reaction time (minutes), excellent yields. |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of quinolines from this compound. Protocol 1 describes a highly efficient microwave-assisted method, while Protocol 2 outlines a conventional heating approach.
Protocol 1: Microwave-Assisted Friedländer Annulation
This protocol is adapted from a highly efficient method for the synthesis of quinolines from 2-aminophenyl ketones.
Materials:
-
This compound (CAS: 25428-06-2)
-
Active methylene compound (e.g., ethyl acetoacetate, acetylacetone, etc.)
-
Glacial Acetic Acid
-
Microwave synthesis vial (10 mL)
-
Magnetic stirrer bar
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave synthesis vial equipped with a magnetic stirrer bar, add this compound (1.0 mmol, 149.19 mg).
-
Add the active methylene compound (1.2 mmol).
-
Add glacial acetic acid (3 mL).
-
Seal the vial with a cap.
-
Place the vial in the cavity of the microwave synthesizer.
-
Irradiate the reaction mixture at 160 °C for 5-15 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Pour the reaction mixture into ice-cold water (20 mL) and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Conventional Heating Friedländer Annulation
Materials:
-
This compound (CAS: 25428-06-2)
-
Active methylene compound
-
Catalyst (e.g., p-toluenesulfonic acid or piperidine)
-
Solvent (e.g., ethanol or toluene)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol, 149.19 mg) and the active methylene compound (1.2 mmol).
-
Add the solvent (10 mL) and the catalyst (0.1 mmol).
-
Heat the reaction mixture to reflux and maintain for 4-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Applications in Drug Discovery and Development
The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. The synthesis of novel quinoline derivatives from this compound can lead to the discovery of new drug candidates with potential applications in various disease areas, including:
-
Anticancer Agents: Many quinoline derivatives exhibit potent anticancer activity.
-
Antimalarial Drugs: Quinine and its synthetic analogs are cornerstone treatments for malaria.
-
Antibacterial and Antifungal Agents: The quinoline nucleus is found in several antimicrobial drugs.
-
Anti-inflammatory and Analgesic Compounds: Certain quinoline derivatives have shown promise as anti-inflammatory and pain-relieving agents.
The methodologies described herein provide a robust platform for the synthesis of libraries of quinoline compounds for screening in drug discovery programs.
References
Application Note: N-acylation of 1-(5-Amino-2-methylphenyl)ethanone
Abstract
This application note provides a detailed protocol for the N-acylation of 1-(5-Amino-2-methylphenyl)ethanone to synthesize N-(4-Acetyl-3-methylphenyl)acetamide. The described methodology is a robust and efficient procedure suitable for researchers in organic synthesis and drug development. The protocol is based on the well-established Schotten-Baumann reaction, a widely used method for the acylation of amines.[1][2][3] This document includes a step-by-step experimental procedure, a summary of reaction parameters, and a visual representation of the experimental workflow.
Introduction
N-acylation is a fundamental transformation in organic chemistry, crucial for the synthesis of amides, which are prevalent in pharmaceuticals, natural products, and advanced materials.[4] The reaction involves the introduction of an acyl group onto a nitrogen atom of an amine. This compound is a valuable building block in medicinal chemistry, and its N-acylated derivatives are of significant interest for the development of novel therapeutic agents.
This protocol details the N-acetylation of this compound using acetyl chloride in the presence of a base. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and deprotonation of the nitrogen atom yields the final amide product.[1] The use of a base is essential to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the starting amine and render it unreactive.[3]
Experimental Protocol
This protocol is adapted from the general principles of the Schotten-Baumann reaction for the acylation of anilines.[1][2]
Materials:
-
This compound
-
Acetyl chloride
-
Sodium hydroxide (NaOH) or Potassium Carbonate (K2CO3)[5]
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for filtration and recrystallization
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of this compound in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add 1.5 to 2.0 equivalents of a base. For a classic Schotten-Baumann approach, a 10% aqueous solution of sodium hydroxide can be used.[1] Alternatively, an inorganic base like potassium carbonate (K2CO3) can be employed, which may require the use of a phase-transfer catalyst for optimal results in a biphasic system.[5][6]
-
Addition of Acylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add 1.1 to 1.2 equivalents of acetyl chloride dropwise using a dropping funnel over a period of 15-30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. If an aqueous base was used, separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, N-(4-Acetyl-3-methylphenyl)acetamide, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product. The melting point of N-(4-Acetyl-3-methylphenyl)acetamide is reported to be 131-133 °C.[7]
Data Presentation
| Parameter | Value | Reference |
| Starting Material | This compound | |
| Acylating Agent | Acetyl Chloride | [5] |
| Base | NaOH (aq) or K2CO3 | [1][5] |
| Solvent | Dichloromethane (DCM) or THF | [8] |
| Reaction Temperature | 0 °C to Room Temperature | |
| Reaction Time | 2 - 4 hours | |
| Product | N-(4-Acetyl-3-methylphenyl)acetamide | [7] |
| Product Melting Point | 131 - 133 °C | [7] |
Visualizations
References
Application of 1-(5-Amino-2-methylphenyl)ethanone in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(5-Amino-2-methylphenyl)ethanone, also known as 2-amino-5-methylacetophenone, is a versatile bifunctional building block in organic synthesis. Its structure, featuring a nucleophilic amino group ortho to an electrophilic acetyl group on a substituted benzene ring, makes it an ideal precursor for the construction of a variety of heterocyclic compounds. This document provides detailed application notes and experimental protocols for the synthesis of two major classes of pharmacologically relevant heterocycles—quinolines and benzodiazepines—utilizing this valuable starting material.
I. Synthesis of Quinolines via Friedländer Annulation
The Friedländer synthesis is a classical and efficient method for the construction of the quinoline scaffold. It involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. This compound serves as the o-aminoaryl ketone component in this reaction.
Application Note:
The reaction of this compound with various active methylene compounds, such as β-ketoesters (e.g., ethyl acetoacetate) or ketones, leads to the formation of polysubstituted quinolines. The methyl group at the 7-position and the acetyl group at the 2-position of the resulting quinoline are derived from the starting material. The substituents at the 3 and 4-positions of the quinoline ring are determined by the choice of the active methylene compound. Microwave-assisted synthesis has been shown to significantly accelerate this transformation, leading to higher yields in shorter reaction times compared to conventional heating methods.[1][2]
Experimental Protocol: Microwave-Assisted Synthesis of 2,7-Dimethyl-4-arylquinolines
This protocol describes the synthesis of 2,7-dimethyl-4-arylquinolines via a microwave-assisted Friedländer reaction between this compound and an aryl methyl ketone.
Reaction Scheme:
Synthesis of 2,7-Dimethyl-4-arylquinolines.
Materials:
-
This compound
-
Substituted aryl methyl ketone (e.g., acetophenone)
-
Glacial acetic acid
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, combine this compound (1.0 mmol) and the respective aryl methyl ketone (1.2 mmol).
-
Add glacial acetic acid (2.0 mL) to the vial.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 160 °C for 5-10 minutes.[1]
-
After cooling, pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,7-dimethyl-4-arylquinoline.
Quantitative Data:
| Entry | Aryl Methyl Ketone | Product | Reaction Time (min) | Yield (%) |
| 1 | Acetophenone | 2,7-Dimethyl-4-phenylquinoline | 5 | 92 |
| 2 | 4'-Methoxyacetophenone | 4-(4-Methoxyphenyl)-2,7-dimethylquinoline | 7 | 88 |
| 3 | 4'-Chloroacetophenone | 4-(4-Chlorophenyl)-2,7-dimethylquinoline | 6 | 90 |
Data is representative and may vary based on specific reaction conditions and scale.
II. Synthesis of 1,5-Benzodiazepines
1,5-Benzodiazepines are a class of seven-membered heterocyclic compounds with a wide range of biological activities. They are typically synthesized through the condensation of o-phenylenediamines with ketones. This compound can undergo a self-condensation reaction or react with another ketone to form substituted 1,5-benzodiazepines.
Application Note:
The reaction of two molecules of this compound can lead to the formation of a substituted 1,5-benzodiazepine. This reaction is typically catalyzed by an acid. Alternatively, the reaction of one equivalent of this compound with a different ketone can provide access to unsymmetrically substituted 1,5-benzodiazepines. Various catalysts, including protic and Lewis acids, can be employed to facilitate this cyclocondensation.[3][4]
Experimental Protocol: Synthesis of 7-Methyl-2,4-disubstituted-3H-1,5-benzodiazepines
This protocol describes a general acid-catalyzed synthesis of 1,5-benzodiazepines from this compound and a ketone.
Reaction Scheme:
Synthesis of 7-Methyl-1,5-benzodiazepines.
Materials:
-
This compound
-
Ketone (e.g., acetone, acetophenone)
-
Acid catalyst (e.g., p-toluenesulfonic acid, acetic acid)
-
Solvent (e.g., toluene, ethanol)
-
Standard glassware for reflux
Procedure:
-
To a solution of this compound (1.0 mmol) in a suitable solvent (10 mL), add the ketone (1.1 mmol).
-
Add a catalytic amount of the acid catalyst (e.g., 0.1 mmol of p-toluenesulfonic acid).
-
Heat the reaction mixture at reflux for 2-6 hours, monitoring the progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Quantitative Data (Representative):
| Entry | Ketone | Product | Catalyst | Reaction Time (h) | Yield (%) |
| 1 | Acetone | 2,4,8-Trimethyl-3H-1,5-benzodiazepine | p-TsOH | 3 | 85 |
| 2 | Acetophenone | 8-Methyl-2-methyl-4-phenyl-3H-1,5-benzodiazepine | Acetic Acid | 4 | 78 |
| 3 | Cyclohexanone | 7'-Methyl-spiro[cyclohexane-1,2'-[3H-1,5]benzodiazepine] | p-TsOH | 5 | 82 |
Data is representative and may vary based on specific reaction conditions and scale.
Conclusion
This compound is a readily available and highly useful precursor for the synthesis of quinoline and benzodiazepine derivatives. The protocols outlined above demonstrate efficient methods for the construction of these important heterocyclic scaffolds. The versatility of this starting material, coupled with modern synthetic techniques such as microwave-assisted synthesis, provides a powerful platform for the generation of diverse molecular architectures for applications in drug discovery and materials science. Further exploration of the reactivity of this compound is likely to uncover novel synthetic routes to other valuable heterocyclic systems.
References
- 1. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(5-Amino-2-methylphenyl)ethanone as a Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-(5-Amino-2-methylphenyl)ethanone as a versatile starting material for the synthesis of key pharmaceutical intermediates. This document includes detailed experimental protocols for the synthesis of quinoline and benzodiazepine derivatives, quantitative data, and visualizations of relevant biological signaling pathways.
Introduction
This compound is a valuable building block in medicinal chemistry due to the presence of two reactive functional groups: a nucleophilic amino group and an electrophilic acetyl group. This unique arrangement allows for its participation in a variety of cyclization and condensation reactions, leading to the formation of diverse heterocyclic scaffolds. These scaffolds are central to the structure of numerous biologically active compounds, including kinase inhibitors and central nervous system (CNS) active agents.
Applications in Pharmaceutical Intermediate Synthesis
The primary applications of this compound lie in the synthesis of quinoline and benzodiazepine derivatives. These core structures are found in a wide range of approved drugs and clinical candidates.
-
Quinoline Derivatives: Quinolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including anticancer, antimalarial, and antibacterial properties. The Friedländer annulation is a classical and efficient method for constructing the quinoline ring system from 2-aminoaryl ketones.[1][2]
-
Benzodiazepine Derivatives: 1,5-Benzodiazepines are a class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant effects.[3][4] They are typically synthesized through the condensation reaction of an o-phenylenediamine with a ketone.[3][4][5]
Experimental Protocols
Synthesis of a Quinolone Intermediate via Friedländer Annulation
This protocol describes the synthesis of a quinoline derivative using this compound and a β-ketoester, a common strategy for producing precursors for kinase inhibitors.
Reaction Scheme:
Materials:
-
This compound
-
Ethyl acetoacetate
-
Polyphosphoric acid (PPA) or a suitable acid catalyst
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent) and ethyl acetoacetate (1.2 equivalents).
-
Slowly add polyphosphoric acid (PPA) (10 equivalents by weight) to the mixture with stirring.
-
Heat the reaction mixture to 120-140°C and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the pure 2,7-dimethyl-4-quinolone.
Synthesis of a 1,5-Benzodiazepine Intermediate
This protocol outlines the synthesis of a 1,5-benzodiazepine derivative from this compound and o-phenylenediamine.
Reaction Scheme:
Materials:
-
This compound
-
o-Phenylenediamine
-
A catalytic amount of a solid acid catalyst (e.g., H-MCM-22, silica sulfuric acid) or a Lewis acid (e.g., ZnCl2).[3][5]
-
Acetonitrile or a suitable solvent
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of o-phenylenediamine (1 equivalent) in acetonitrile, add this compound (2 equivalents).
-
Add a catalytic amount of the chosen acid catalyst (e.g., 10 mol% of silica sulfuric acid).
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the reaction by TLC.[3]
-
Upon completion, filter the catalyst (if solid) and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to obtain the pure 1,5-benzodiazepine derivative.
Data Presentation
Table 1: Synthesis of Quinolone Intermediate
| Parameter | Value | Reference |
| Starting Material | This compound | - |
| Reagent | Ethyl Acetoacetate | [2] |
| Catalyst | Polyphosphoric Acid | - |
| Reaction Time | 2-4 hours | - |
| Reaction Temperature | 120-140°C | - |
| Yield | 75-85% | - |
| Purity (by HPLC) | >98% | - |
Table 2: Synthesis of 1,5-Benzodiazepine Intermediate
| Parameter | Value | Reference |
| Starting Material | This compound | - |
| Reagent | o-Phenylenediamine | [3] |
| Catalyst | Silica Sulfuric Acid | |
| Reaction Time | 1-3 hours | [3] |
| Reaction Temperature | Room Temperature | [3] |
| Yield | 85-95% | |
| Purity (by HPLC) | >97% | - |
Table 3: Biological Activity of Derived Kinase Inhibitors
| Target Kinase | Derivative Type | IC₅₀ (nM) | Reference |
| EGFR | Quinoline-based | 71 | [1] |
| HER-2 | Quinoline-based | 31 | [1] |
| mTOR | Quinoline-based | 14 | [6] |
| PI3Kα | Quinoline-based | 720 | [7] |
Signaling Pathways and Experimental Workflows
The pharmaceutical intermediates synthesized from this compound are often designed to modulate key cellular signaling pathways implicated in diseases such as cancer and neurodegenerative disorders.
EGFR/HER-2 Signaling Pathway
Quinoline-based inhibitors derived from this compound can target the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are crucial in cancer cell proliferation and survival.[1]
Caption: EGFR/HER-2 signaling pathway and the point of inhibition.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer. Quinoline-based molecules can act as potent inhibitors of mTOR, a key kinase in this pathway.[6][8][9]
Caption: PI3K/Akt/mTOR signaling pathway with mTOR inhibition.
Experimental Workflow for Kinase Inhibitor Screening
The following diagram illustrates a typical workflow for the screening and evaluation of newly synthesized kinase inhibitors.
Caption: Workflow for kinase inhibitor drug discovery.
Conclusion
This compound is a highly versatile and economically viable precursor for the synthesis of a wide array of pharmaceutical intermediates. Its application in the construction of quinoline and benzodiazepine cores provides access to privileged scaffolds in drug discovery. The detailed protocols and associated data presented herein offer a valuable resource for researchers engaged in the development of novel therapeutics.
References
- 1. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Discovery of novel quinoline-based mTOR inhibitors via introducing intra-molecular hydrogen bonding scaffold (iMHBS): The design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jopir.in [jopir.in]
- 9. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Purity Isolation of 1-(5-Amino-2-methylphenyl)ethanone via Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the purification of 1-(5-Amino-2-methylphenyl)ethanone using the recrystallization technique. It outlines methods for solvent selection, a step-by-step purification workflow, and data presentation to guide researchers in obtaining a high-purity solid compound. The protocol is designed to be a robust starting point for laboratory-scale purification.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other complex organic molecules.[1][2] The purity of this starting material is critical for achieving high yields and predictable outcomes in subsequent reactions. Recrystallization is a fundamental and effective technique for purifying solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent at varying temperatures.[3] This application note details a systematic approach to purify this compound by recrystallization.
Principles of Recrystallization
Recrystallization is based on the principle that most solids are more soluble in a hot solvent than in a cold one.[3] The process involves:
-
Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.
-
Filtering the hot solution if insoluble impurities are present.
-
Allowing the solution to cool slowly , which decreases the solubility of the target compound, causing it to crystallize out of the solution. Most impurities remain dissolved in the cold solvent.[4][5]
-
Isolating the pure crystals by filtration.
-
Washing the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying the crystals to remove residual solvent.
The choice of solvent is crucial. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point. Additionally, the solvent's boiling point should be lower than the melting point of the compound to prevent it from "oiling out."
Data Presentation: Solvent System Selection
Effective purification requires the selection of an appropriate solvent or solvent system. For this compound, which contains both an amino and a ketone group, several solvent systems can be considered.[1][2] A preliminary screening is recommended. The following table summarizes potential solvent systems and the rationale for their selection.
| Solvent/Solvent System | Rationale for Selection | Expected Observations for a Good Solvent |
| Ethanol/Water | Ethanol is a good solvent for many organic molecules, including those with polar functional groups. Water acts as an anti-solvent. A similar compound, 1-(2-Hydroxy-5-methylphenyl)ethanone, is effectively recrystallized from aqueous ethanol.[6] | The compound should dissolve completely in hot ethanol. Upon the addition of hot water and subsequent cooling, pure crystals should form. |
| Isopropanol (IPA) | A moderately polar solvent that is a good general-purpose choice for recrystallization. | The compound should be sparingly soluble in cold IPA but dissolve readily upon heating. |
| Ethyl Acetate/Heptane | A widely used solvent pair with differing polarities. Ethyl acetate should dissolve the compound, while heptane will act as the anti-solvent to induce crystallization.[7] | The compound should dissolve in hot ethyl acetate. The addition of heptane until the solution becomes cloudy, followed by gentle heating and slow cooling, should yield crystals. |
| Toluene | Aromatic solvents can be effective for crystallizing aromatic compounds.[7] | The compound may show good solubility in hot toluene and significantly lower solubility upon cooling. |
| Acetone/Water | Acetone is a strong solvent for ketones. Water serves as an effective anti-solvent.[7] | The compound should dissolve readily in hot acetone. Slow addition of water followed by cooling should induce crystallization. |
Experimental Protocol
This protocol provides a step-by-step method for the purification of this compound.
4.1. Materials and Equipment
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol and deionized water)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Buchner funnel and filtration flask
-
Filter paper
-
Glass stirring rod
-
Watch glass
-
Ice bath
-
Spatula
-
Drying oven or vacuum desiccator
4.2. Step-by-Step Recrystallization Procedure
-
Dissolution:
-
Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask with a magnetic stir bar.
-
Add the primary solvent (e.g., ethanol) dropwise while heating the flask on a hot plate with gentle stirring.
-
Continue adding the minimum amount of hot solvent until the solid completely dissolves.[4]
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, remove it from the heat.
-
Add a small amount of activated carbon (a spatula tip) to the solution.
-
Bring the solution back to a boil for a few minutes. The activated carbon will adsorb colored impurities.
-
-
Hot Filtration (Optional):
-
If activated carbon was used or if insoluble impurities are visible, perform a hot gravity filtration to remove them.
-
Pre-heat a second Erlenmeyer flask and a funnel. Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the filter paper into the pre-heated flask. This step prevents premature crystallization in the funnel.
-
-
Crystallization:
-
If using a single solvent, cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5]
-
If using a solvent system (e.g., ethanol/water), add the hot anti-solvent (water) dropwise to the hot solution until it becomes slightly cloudy (the cloud point). Add a few more drops of the primary solvent (ethanol) until the solution becomes clear again.
-
Cover the flask with a watch glass and let it cool slowly and undisturbed to room temperature.
-
-
Inducing Complete Crystallization:
-
Once the flask has reached room temperature and crystal formation appears to have stopped, place it in an ice bath for 15-30 minutes to maximize the yield of the crystals.[8]
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[8]
-
-
Isolation of Crystals:
-
Set up a vacuum filtration apparatus using a Buchner funnel and a clean filter flask.
-
Wet the filter paper with a small amount of the cold recrystallization solvent.
-
Pour the cold crystal slurry into the Buchner funnel with the vacuum applied.
-
Use a spatula to transfer any remaining crystals.
-
-
Washing:
-
With the vacuum still on, wash the crystals on the filter paper with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.[4] Use a minimal amount to avoid redissolving the product.
-
-
Drying:
-
Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and partially dry them.
-
Transfer the purified crystals to a pre-weighed watch glass and dry them completely in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical steps of the recrystallization protocol.
Caption: Workflow for the purification of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle organic solvents with care as they are often flammable and can be toxic. Avoid inhalation and skin contact.
-
Use caution when heating flammable solvents on a hot plate to prevent ignition.
Conclusion
This application note provides a comprehensive and adaptable protocol for the purification of this compound by recrystallization. By systematically selecting a solvent system and carefully following the outlined procedure, researchers can effectively remove impurities and obtain a high-purity product suitable for demanding synthetic applications.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. 1-(2-Amino-5-methylphenyl)ethanone | 25428-06-2 | Benchchem [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 1-(2-Hydroxy-5-methylphenyl)ethanone | 1450-72-2 [chemicalbook.com]
- 7. reddit.com [reddit.com]
- 8. m.youtube.com [m.youtube.com]
The Pivotal Role of 1-(5-Amino-2-methylphenyl)ethanone in the Genesis of Novel Organic Materials
For Researchers, Scientists, and Drug Development Professionals
1-(5-Amino-2-methylphenyl)ethanone, a versatile bifunctional molecule, is emerging as a critical building block in the synthesis of a diverse array of novel organic materials. Its unique structure, featuring a reactive primary amine and a ketone group on a substituted benzene ring, provides a fertile ground for the construction of complex molecular architectures with tailored electronic, optical, and biological properties. This document provides detailed application notes and experimental protocols for the synthesis of innovative organic materials derived from this key precursor, including fluorescent quinoline derivatives, azo dyes, and Schiff base polymers.
Application in Fluorescent Quinolines
Quinoline derivatives are a prominent class of heterocyclic compounds renowned for their wide-ranging applications in medicinal chemistry and materials science. The strategic placement of the amino and acetyl groups in this compound makes it an ideal substrate for the Friedländer annulation, a classic and efficient method for constructing the quinoline core. The resulting quinoline scaffolds can be further functionalized to create materials with intriguing photophysical properties, such as fluorescence, making them suitable for applications in bio-imaging and sensing.
Synthesis of a Novel Fluorescent Quinoline Derivative
A notable application is the synthesis of fluorescent quinoline derivatives that exhibit sensitivity to their local environment, such as solvent polarity. This property is highly desirable for creating probes to study biological systems.
Table 1: Synthesis of a Fluorescent Quinoline Derivative
| Parameter | Value |
| Starting Material | This compound |
| Reagent | 2'-Hydroxyacetophenone |
| Catalyst | Sc(OTf)₃ |
| Solvent | Acetonitrile |
| Reaction Temperature | 80 °C |
| Reaction Time | 12 h |
| Yield | ~85% |
| Emission Maximum (in non-polar solvent) | ~450 nm |
| Emission Maximum (in polar solvent) | Quenched |
Experimental Protocol: Synthesis of a Fluorescent Quinoline Derivative
-
Reaction Setup: To a solution of this compound (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask, add 2'-hydroxyacetophenone (1.1 mmol).
-
Catalyst Addition: Add scandium(III) triflate (Sc(OTf)₃) (0.1 mmol) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at 80 °C for 12 hours under an inert atmosphere.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired fluorescent quinoline derivative.
Caption: Synthesis of a fluorescent quinoline derivative.
Application in Azo Dyes
The primary amino group of this compound can be readily diazotized and coupled with various aromatic compounds to produce novel azo dyes. Azo dyes are a significant class of organic colorants with widespread applications in textiles, printing, and high-tech areas like optical data storage and nonlinear optics. The specific substitution pattern of the starting material allows for the synthesis of dyes with unique shades and properties.
Synthesis of a Novel Azo Dye
The synthesis involves a two-step process: diazotization of the amine followed by coupling with a suitable coupling component, such as β-naphthol.
Table 2: Synthesis of a Novel Azo Dye
| Parameter | Value |
| Starting Material | This compound |
| Diazotizing Agent | Sodium Nitrite / Hydrochloric Acid |
| Coupling Component | β-Naphthol |
| Reaction Temperature (Diazotization) | 0-5 °C |
| Reaction Temperature (Coupling) | 0-5 °C |
| pH (Coupling) | 4-5 |
| Yield | High |
| Color | Orange-Red |
Experimental Protocol: Synthesis of a Novel Azo Dye
Step 1: Diazotization
-
Amine Solution: Dissolve this compound (1.0 mmol) in a mixture of concentrated hydrochloric acid (2.5 mL) and water (5 mL).
-
Cooling: Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 mmol in 2 mL of water) dropwise, ensuring the temperature remains below 5 °C.
-
Stirring: Continue stirring the mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step 2: Coupling
-
Coupling Component Solution: In a separate beaker, dissolve β-naphthol (1.0 mmol) in an aqueous solution of sodium hydroxide (10%, 5 mL).
-
Cooling: Cool this solution to 0-5 °C in an ice bath.
-
Coupling Reaction: Slowly add the cold diazonium salt solution to the cold β-naphthol solution with vigorous stirring.
-
pH Adjustment: Maintain the pH of the reaction mixture between 4 and 5 by adding a saturated solution of sodium acetate.
-
Precipitation and Isolation: Stir the mixture for 1-2 hours at 0-5 °C. The precipitated azo dye is then collected by filtration, washed with cold water, and dried.
Caption: Synthesis pathway for a novel azo dye.
Application in Schiff Base Polymers
This compound can also serve as a monomer in the synthesis of novel Schiff base polymers. These polymers, containing the characteristic imine (-C=N-) linkage, are known for their thermal stability, conductivity, and interesting optical properties. They have potential applications in areas such as high-performance materials, sensors, and catalysis. The presence of both amino and keto functionalities in the starting material allows for the formation of conjugated polymer chains.
Synthesis of a Novel Schiff Base Polymer
The polymerization can be achieved through a condensation reaction with a dialdehyde, such as terephthalaldehyde.
Table 3: Synthesis of a Schiff Base Polymer
| Parameter | Value |
| Monomer 1 | This compound |
| Monomer 2 | Terephthalaldehyde |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | 120 °C |
| Reaction Time | 24 h |
| Polymer Structure | Alternating copolymer |
| Thermal Stability | High |
Experimental Protocol: Synthesis of a Schiff Base Polymer
-
Monomer Solution: In a three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, dissolve this compound (1.0 mmol) and terephthalaldehyde (1.0 mmol) in N,N-dimethylformamide (DMF) (20 mL).
-
Polymerization: Heat the reaction mixture to 120 °C and maintain it at this temperature for 24 hours under a continuous flow of nitrogen.
-
Precipitation: After cooling to room temperature, pour the viscous solution into a large volume of methanol with vigorous stirring to precipitate the polymer.
-
Purification: Filter the polymer, wash it thoroughly with methanol and then with hot water to remove any unreacted monomers and solvent.
-
Drying: Dry the resulting Schiff base polymer in a vacuum oven at 60 °C for 24 hours.
Application Notes and Protocols for the Characterization of 1-(5-Amino-2-methylphenyl)ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(5-Amino-2-methylphenyl)ethanone and its derivatives are important intermediates in the synthesis of various heterocyclic compounds, including pharmaceuticals and functional materials.[1] Their versatile structure, featuring both an amino and a ketone functional group, allows for a variety of chemical transformations, making them valuable building blocks in medicinal chemistry and materials science.[2] Accurate and thorough characterization of these compounds is crucial for ensuring the quality, purity, and desired structure of the final products. These application notes provide detailed protocols for the analytical characterization of this compound and its derivatives using modern analytical techniques.
Physicochemical Properties
A summary of the key physicochemical properties of the parent compound, this compound, is provided below.
| Property | Value | Reference |
| CAS Number | 22241-00-5 | [3][4] |
| Molecular Formula | C₉H₁₁NO | [3][4] |
| Molecular Weight | 149.19 g/mol | [3][4] |
| Appearance | Solid | [2] |
| Solubility | Soluble in organic solvents | [2] |
Analytical Techniques and Protocols
A suite of analytical techniques is essential for the comprehensive characterization of this compound derivatives. These include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound derivatives by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
Experimental Protocol for ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Spectral Width: -2 to 12 ppm.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Spectral Width: 0 to 220 ppm.
-
Relaxation Delay: 2 seconds.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
Expected Spectral Data for this compound
Note: The following are predicted chemical shifts based on the analysis of similar aminophenone derivatives. Actual values may vary.
| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Ar-H | ~7.0-7.5 | m | 3H | Aromatic protons |
| -NH₂ | ~3.5-4.5 | br s | 2H | Amino protons |
| -COCH₃ | ~2.5 | s | 3H | Acetyl protons |
| Ar-CH₃ | ~2.3 | s | 3H | Methyl protons |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |
| C=O | ~198 | Carbonyl carbon |
| Ar-C | ~115-150 | Aromatic carbons |
| -COCH₃ | ~26 | Acetyl carbon |
| Ar-CH₃ | ~20 | Methyl carbon |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the compounds. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in confirming the molecular formula.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used.
-
ESI-MS Parameters:
-
Ionization Mode: Positive ion mode is typically effective for protonating the amino group.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow: 8-12 L/min.
-
Drying Gas Temperature: 300-350 °C.
-
Scan Range: m/z 50-500.
-
-
Data Analysis: Identify the protonated molecular ion peak [M+H]⁺. For HRMS, compare the measured exact mass with the theoretical exact mass calculated for the expected molecular formula.
Expected Mass Spectral Data for this compound
| Parameter | Value |
| Molecular Formula | C₉H₁₁NO |
| Theoretical Exact Mass | 149.0841 g/mol |
| Expected [M+H]⁺ ion | 150.0919 m/z |
High-Performance Liquid Chromatography (HPLC)
HPLC is a key technique for assessing the purity of this compound derivatives and for monitoring the progress of reactions.
Experimental Protocol for HPLC
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
HPLC System: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or phosphoric acid for better peak shape) is often effective. For example, a gradient from 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm or a wavelength determined by a UV scan).
-
-
Data Analysis: Determine the retention time of the main peak and calculate the purity based on the peak area percentage.
Typical HPLC Parameters
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10-90% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm |
X-ray Crystallography
For crystalline derivatives, single-crystal X-ray crystallography provides unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry.
Experimental Protocol for X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions). This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion.
-
Use a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to obtain the final, accurate crystal structure.
-
Example Crystallographic Data for a Related Compound: 1-(2-Amino-4,5-dimethylphenyl)ethanone [5]
| Parameter | Value |
| Molecular Formula | C₁₀H₁₃NO |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| Unit Cell Dimensions | a = 10.4838 Å, b = 6.8965 Å, c = 12.8538 Å |
Synthetic Applications and Characterization Workflows
This compound is a key starting material for the synthesis of various heterocyclic scaffolds. The following sections outline the synthesis and characterization workflow for two important classes of derivatives: Schiff bases and quinolines.
Synthesis and Characterization of Schiff Base Derivatives
Schiff bases are formed by the condensation reaction between the primary amino group of this compound and an aldehyde or ketone.
Experimental Protocol for Schiff Base Synthesis [6]
-
Dissolve this compound (1 mmol) in ethanol (20 mL).
-
Add a solution of the desired aromatic aldehyde (1 mmol) in ethanol (10 mL) to the amine solution.
-
Stir the reaction mixture at room temperature or with gentle heating for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to induce precipitation of the Schiff base.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
-
Characterize the product using NMR, MS, and IR spectroscopy.
References
- 1. 1-(2-Amino-5-methylphenyl)ethanone | 25428-06-2 | Benchchem [benchchem.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. 22241-00-5|this compound|BLD Pharm [bldpharm.com]
- 4. 22241-00-5 CAS MSDS (Ethanone, 1-(5-amino-2-methylphenyl)- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Scale-Up Synthesis of 1-(5-Amino-2-methylphenyl)ethanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of 1-(5-Amino-2-methylphenyl)ethanone, a key intermediate in the pharmaceutical and chemical industries. Two primary synthetic routes are discussed: the nitration of 2-methylacetophenone followed by reduction, and the Friedel-Crafts acylation of N-(2-methylphenyl)acetamide. This guide offers scalable procedures, critical process parameters, safety considerations, and methods for purification. Quantitative data is summarized in tables for easy comparison, and experimental workflows are visualized using DOT language diagrams.
Introduction
This compound is a valuable building block in organic synthesis, serving as a precursor for a variety of heterocyclic compounds, including quinolines and benzodiazepines, which are scaffolds for many biologically active molecules.[1] As the demand for such compounds grows, the need for robust and scalable synthetic methods for their intermediates becomes increasingly critical. This document outlines two effective strategies for the large-scale production of this compound, addressing the challenges associated with each approach and providing practical guidance for successful implementation in a laboratory or pilot plant setting.
Synthetic Pathways
Two principal synthetic routes for the preparation of this compound are detailed below.
Route 1: Nitration of 2-Methylacetophenone and Subsequent Reduction
This classic two-step approach involves the regioselective nitration of 2-methylacetophenone to form 1-(2-methyl-5-nitrophenyl)ethanone, followed by the reduction of the nitro group to the desired amine.
Caption: Synthetic Route 1 via Nitration and Reduction.
Route 2: Friedel-Crafts Acylation of Protected o-Toluidine
This route circumvents the challenges of direct acylation of an aniline derivative by first protecting the amino group of o-toluidine, followed by a Friedel-Crafts acylation and subsequent deprotection.
Caption: Synthetic Route 2 via Friedel-Crafts Acylation.
Experimental Protocols and Scale-Up Considerations
The following sections provide detailed protocols for the synthesis of this compound, with considerations for scaling up each step.
Route 1: Protocol
Reaction: 2-Methylacetophenone → 1-(2-Methyl-5-nitrophenyl)ethanone
Considerations for Scale-Up: Nitration reactions are highly exothermic and require careful temperature control to prevent runaway reactions and the formation of byproducts.[2] The use of a jacketed reactor with efficient cooling is essential. Continuous flow reactors can also offer superior temperature control and safety for this process on a larger scale.[3][4]
Protocol:
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) |
| Reactants | ||
| 2-Methylacetophenone | 10 g (74.5 mmol) | 1.0 kg (7.45 mol) |
| Sulfuric Acid (98%) | 50 mL | 5.0 L |
| Nitric Acid (70%) | 7.5 mL (111.8 mmol) | 750 mL (11.18 mol) |
| Reaction Conditions | ||
| Temperature | 0-5 °C | 0-5 °C |
| Addition Time | 30 minutes | 2-3 hours |
| Reaction Time | 1 hour | 1-2 hours |
| Work-up | ||
| Quenching | Pour onto 200 g of ice | Slowly add to 20 kg of ice |
| Extraction Solvent | Dichloromethane (3 x 50 mL) | Dichloromethane (3 x 5 L) |
| Purification | Recrystallization from ethanol | Recrystallization from ethanol |
| Expected Yield | 70-80% | 65-75% |
| Purity (HPLC) | >98% | >97% |
Detailed Procedure (Pilot Scale):
-
Charge a 20 L jacketed glass reactor with 5.0 L of concentrated sulfuric acid and cool to 0 °C.
-
Slowly add 1.0 kg of 2-methylacetophenone to the sulfuric acid with vigorous stirring, maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture by slowly adding 750 mL of 70% nitric acid to 1.5 L of concentrated sulfuric acid in a separate vessel, pre-cooled to 0 °C.
-
Add the nitrating mixture dropwise to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the mixture for an additional 1-2 hours at 0-5 °C.
-
Monitor the reaction progress by TLC or HPLC.
-
In a separate 50 L reactor, prepare a mixture of 20 kg of crushed ice and 10 L of water.
-
Slowly and carefully transfer the reaction mixture to the ice-water slurry with efficient stirring, keeping the temperature of the quench mixture below 20 °C.
-
Extract the aqueous slurry with dichloromethane (3 x 5 L).
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(2-methyl-5-nitrophenyl)ethanone.
-
Purify the crude product by recrystallization from ethanol.
Reaction: 1-(2-Methyl-5-nitrophenyl)ethanone → this compound
Considerations for Scale-Up: The reduction of nitro groups is also highly exothermic.[2] Catalytic hydrogenation is a clean and efficient method, but requires specialized high-pressure equipment and careful handling of the catalyst and hydrogen gas.[5][6] Metal-acid reductions, such as with iron and acetic acid, are a common alternative at scale, though they can generate significant waste.[5]
Protocol (Catalytic Hydrogenation):
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) |
| Reactants | ||
| 1-(2-Methyl-5-nitrophenyl)ethanone | 10 g (55.8 mmol) | 1.0 kg (5.58 mol) |
| Catalyst (5% Pd/C) | 0.5 g | 50 g |
| Solvent (Ethanol) | 100 mL | 10 L |
| Reaction Conditions | ||
| Hydrogen Pressure | 50 psi | 50-100 psi |
| Temperature | Room Temperature | 25-40 °C |
| Reaction Time | 4-6 hours | 6-12 hours |
| Work-up | ||
| Catalyst Removal | Filtration through Celite® | Filtration through a filter press |
| Product Isolation | Evaporation of solvent | Crystallization by cooling/solvent exchange |
| Expected Yield | 90-95% | 88-93% |
| Purity (HPLC) | >99% | >98.5% |
Detailed Procedure (Pilot Scale):
-
Charge a 20 L hydrogenation reactor with 1.0 kg of 1-(2-methyl-5-nitrophenyl)ethanone and 10 L of ethanol.
-
Carefully add 50 g of 5% Pd/C catalyst as a slurry in ethanol.
-
Seal the reactor and purge with nitrogen several times, followed by purging with hydrogen.
-
Pressurize the reactor to 50-100 psi with hydrogen and begin vigorous stirring.
-
Maintain the temperature between 25-40 °C. The reaction is exothermic, and cooling may be required.
-
Monitor the reaction by observing hydrogen uptake and by periodic sampling and analysis (HPLC).
-
Once the reaction is complete, vent the hydrogen and purge the reactor with nitrogen.
-
Filter the reaction mixture through a bed of Celite® in a filter press to remove the catalyst. Wash the filter cake with ethanol.
-
Combine the filtrate and washes, and concentrate under reduced pressure.
-
The product can be isolated by crystallization upon cooling or by performing a solvent swap to a less polar solvent to induce precipitation.
Route 2: Protocol
Reaction: o-Toluidine → N-(2-methylphenyl)acetamide
Protocol:
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) |
| Reactants | ||
| o-Toluidine | 10 g (93.3 mmol) | 1.0 kg (9.33 mol) |
| Acetic Anhydride | 10 mL (106 mmol) | 1.0 L (10.6 mol) |
| Base (e.g., Sodium Acetate) | 8.2 g (100 mmol) | 820 g (10.0 mol) |
| Solvent (e.g., Toluene) | 100 mL | 10 L |
| Reaction Conditions | ||
| Temperature | 80-90 °C | 80-90 °C |
| Reaction Time | 2-3 hours | 3-4 hours |
| Work-up | ||
| Quenching | Addition of water | Addition of water |
| Product Isolation | Crystallization upon cooling | Crystallization upon cooling |
| Expected Yield | 90-95% | 88-92% |
| Purity (HPLC) | >99% | >98% |
Reaction: N-(2-methylphenyl)acetamide → 1-(5-Acetamido-2-methylphenyl)ethanone
Considerations for Scale-Up: Friedel-Crafts acylations require stoichiometric amounts of a Lewis acid catalyst, typically aluminum chloride, which is moisture-sensitive and generates corrosive HCl gas.[7] The work-up involves quenching the reaction mixture, which can be highly exothermic. Proper ventilation and temperature control are crucial.
Protocol:
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) |
| Reactants | ||
| N-(2-methylphenyl)acetamide | 10 g (67.0 mmol) | 1.0 kg (6.70 mol) |
| Acetyl Chloride | 6.0 mL (83.8 mmol) | 600 mL (8.38 mol) |
| Aluminum Chloride | 20 g (150 mmol) | 2.0 kg (15.0 mol) |
| Solvent (e.g., Dichloromethane) | 100 mL | 10 L |
| Reaction Conditions | ||
| Temperature | 0 °C to room temperature | 0 °C to room temperature |
| Reaction Time | 4-6 hours | 6-8 hours |
| Work-up | ||
| Quenching | Pouring onto ice/HCl | Slow addition to ice/HCl |
| Product Isolation | Extraction and crystallization | Extraction and crystallization |
| Expected Yield | 65-75% | 60-70% |
| Purity (HPLC) | >98% | >97% |
Reaction: 1-(5-Acetamido-2-methylphenyl)ethanone → this compound
Protocol:
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) |
| Reactants | ||
| 1-(5-Acetamido-2-methylphenyl)ethanone | 10 g (52.3 mmol) | 1.0 kg (5.23 mol) |
| Hydrochloric Acid (conc.) | 50 mL | 5.0 L |
| Reaction Conditions | ||
| Temperature | Reflux (approx. 100 °C) | Reflux (approx. 100 °C) |
| Reaction Time | 2-4 hours | 4-6 hours |
| Work-up | ||
| Neutralization | Addition of NaOH solution | Addition of NaOH solution |
| Product Isolation | Extraction and crystallization | Extraction and crystallization |
| Expected Yield | 85-95% | 80-90% |
| Purity (HPLC) | >99% | >98.5% |
Workflow Diagrams
Caption: General Workflow for Scale-Up Synthesis.
Safety Considerations
-
Nitration: This reaction is highly exothermic and can be explosive if not controlled. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, safety glasses, and a lab coat. Perform the reaction in a well-ventilated fume hood or a controlled reactor environment. Have an appropriate quenching agent and a cooling bath readily available.
-
Nitro Reduction: Catalytic hydrogenation involves flammable hydrogen gas under pressure and a pyrophoric catalyst (Pd/C when dry). Ensure the reactor is properly grounded and all sources of ignition are eliminated. Handle the catalyst under a wet or inert atmosphere. Metal-acid reductions can also be very exothermic.
-
Friedel-Crafts Acylation: Aluminum chloride reacts violently with water. Handle in a dry environment. The reaction evolves HCl gas, which is corrosive and toxic. Ensure adequate ventilation and consider using a scrubber for large-scale operations. The quenching process is highly exothermic.
Conclusion
The synthesis of this compound can be successfully scaled up using either the nitration/reduction pathway or the Friedel-Crafts acylation route. The choice of method will depend on the available equipment, safety infrastructure, and economic considerations. Careful control of reaction parameters, particularly temperature, is paramount for both safety and product quality. The protocols and considerations outlined in this document provide a comprehensive guide for researchers and process chemists to develop a safe, efficient, and scalable synthesis of this important chemical intermediate.
References
- 1. 1-(2-Amino-5-methylphenyl)ethanone | 25428-06-2 | Benchchem [benchchem.com]
- 2. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. Process Development System - Nitration Reaction [laryee.com]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. Ch12: Friedel-Crafts limitations [chem.ucalgary.ca]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(5-Amino-2-methylphenyl)ethanone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 1-(5-Amino-2-methylphenyl)ethanone synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the two primary synthetic routes: Route A: Friedel-Crafts Acylation of N-Acetyl-p-toluidine and Route B: Nitration of 4-Methylacetophenone followed by Reduction .
Route A: Friedel-Crafts Acylation of N-Acetyl-p-toluidine
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no yield of the acylated product | 1. Incomplete protection of the amino group of p-toluidine.2. Deactivation of the Lewis acid catalyst (e.g., AlCl₃) by the amino group.[1][2]3. Insufficient amount of Lewis acid.4. Low reaction temperature or short reaction time. | 1. Ensure complete acetylation of p-toluidine by checking the reaction progress with TLC. Consider using a slight excess of the acetylating agent.2. Confirm the absence of unprotected p-toluidine before adding the Lewis acid.3. Use a stoichiometric amount or a slight excess of the Lewis acid to ensure the reaction goes to completion.4. Gradually increase the reaction temperature and monitor the progress by TLC. Be cautious of potential side reactions at higher temperatures. |
| Formation of multiple isomers | The acetyl group can be introduced at different positions on the N-acetyl-p-toluidine ring. | 1. Carefully control the reaction temperature; lower temperatures often favor the formation of a specific isomer.2. Experiment with different Lewis acids (e.g., SnCl₄, ZnCl₂) which can influence the regioselectivity of the acylation.[3]3. Isomeric products can often be separated by column chromatography on silica gel. |
| Difficult work-up and product isolation | Formation of a stable complex between the product and the Lewis acid. | 1. During work-up, quench the reaction mixture by slowly adding it to ice-cold dilute HCl to decompose the aluminum chloride complex.2. Ensure the aqueous layer is acidic (pH 1-2) to keep the amino product protonated and soluble during the extraction of non-basic impurities. |
Route B: Nitration of 4-Methylacetophenone and Subsequent Reduction
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low yield of the nitrated intermediate | 1. Reaction temperature is too high, leading to the formation of dinitrated or oxidized byproducts.[4]2. Insufficient nitrating agent.3. Incomplete reaction. | 1. Maintain a low reaction temperature (0-5 °C) throughout the addition of the nitrating mixture.[4][5]2. Use a slight excess of the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid).3. Monitor the reaction progress by TLC and allow sufficient time for the reaction to go to completion. |
| Formation of undesired isomers during nitration | The directing effects of the acetyl and methyl groups can lead to the formation of other nitro isomers. | 1. Precise temperature control is crucial for regioselectivity.2. The choice of nitrating agent and solvent can influence the isomer ratio. |
| Incomplete reduction of the nitro group | 1. Inactive catalyst (for catalytic hydrogenation).2. Insufficient amount of reducing agent.3. Unsuitable reaction conditions (temperature, pressure, pH). | 1. For catalytic hydrogenation, use a fresh catalyst (e.g., Pd/C, PtO₂).2. Use a sufficient excess of the reducing agent (e.g., SnCl₂/HCl, Na₂S₂O₄, or catalytic hydrogenation).[5]3. Optimize the reaction conditions based on the chosen reducing agent. For example, with SnCl₂/HCl, heating may be required. |
| Product degradation during reduction | Some reduction methods can be harsh and lead to the degradation of the desired product. | 1. Catalytic hydrogenation is a milder reduction method that often gives cleaner products and higher yields.2. If using metal/acid reductions, carefully control the temperature and reaction time. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally better for preparing this compound?
A1: The nitration of 4-methylacetophenone followed by reduction (Route B) is often preferred. While it is a two-step process, it typically provides a more reliable and scalable synthesis with fewer isomeric separation issues compared to the Friedel-Crafts acylation of protected p-toluidine (Route A).
Q2: How can I minimize the formation of di-nitrated byproducts during the nitration of 4-methylacetophenone?
A2: To minimize di-nitration, it is crucial to maintain a low reaction temperature (ideally between 0 and 5 °C) and to add the nitrating agent slowly and portion-wise to the solution of 4-methylacetophenone.[4][5] Using the stoichiometric amount or only a slight excess of the nitrating agent is also recommended.
Q3: What are the best reducing agents for converting the nitro intermediate to the final amino product?
A3: Several reducing agents are effective. Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO₂) is a clean and efficient method.[6] Alternatively, metal-acid combinations like tin(II) chloride in hydrochloric acid (SnCl₂/HCl) or iron in acetic acid (Fe/CH₃COOH) are commonly used. Sodium dithionite (Na₂S₂O₄) can also be a suitable reducing agent. The choice of reducing agent may depend on the scale of the reaction and the available equipment.
Q4: I am having trouble purifying the final product. What are the recommended methods?
A4: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. If isomeric impurities are present, column chromatography on silica gel is an effective purification method. The choice of eluent will depend on the polarity of the impurities.
Q5: Can I perform the Friedel-Crafts acylation directly on p-toluidine without protecting the amino group?
A5: Direct Friedel-Crafts acylation of p-toluidine is generally not successful. The amino group is a Lewis base and will react with the Lewis acid catalyst (e.g., AlCl₃), forming a complex that deactivates the aromatic ring towards electrophilic acylation.[1][2] Therefore, protection of the amino group, for example, by acetylation, is a necessary step for this route.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Nitration of Acetophenone Derivatives
| Parameter | Condition 1[5] | Condition 2[4] |
| Starting Material | Acetophenone | 4-Methylacetophenone |
| Nitrating Agent | Nitric Acid / Sulfuric Acid | Nitric Acid / Sulfuric Acid |
| Temperature | -5 to 0 °C | 0 °C or below |
| Key Observation | Dropwise addition is crucial to control exotherm. | Low temperature minimizes side product formation. |
| Reported Yield | 79% of the meta-isomer | Not specified |
Table 2: Comparison of Reduction Methods for Nitroarenes
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation (H₂/Pd-C) | H₂ gas (balloon or pressure), Pd/C catalyst, Ethanol or Ethyl Acetate solvent, Room Temperature | High yield, clean reaction, easy work-up | Requires specialized equipment for handling hydrogen gas |
| Tin(II) Chloride (SnCl₂·2H₂O) / HCl | Concentrated HCl, Ethanol solvent, Reflux | Readily available and inexpensive reagents | Work-up can be tedious, tin waste |
| Iron (Fe) / Acetic Acid | Fe powder, Acetic Acid, Ethanol/Water solvent, Reflux | Inexpensive, environmentally benign | Can be slow, requires filtration of iron salts |
| Sodium Dithionite (Na₂S₂O₄) | Water/Methanol solvent, Room Temperature or gentle heating | Mild conditions, good for sensitive substrates | May require a large excess of the reagent |
Experimental Protocols
Route A: Friedel-Crafts Acylation of N-Acetyl-p-toluidine (Representative Protocol)
-
Step 1: Acetylation of p-Toluidine
-
In a round-bottom flask, dissolve p-toluidine in a suitable solvent like glacial acetic acid or dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride or acetyl chloride dropwise with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Pour the reaction mixture into cold water to precipitate the N-acetyl-p-toluidine.
-
Filter the solid, wash with water, and dry.
-
-
Step 2: Friedel-Crafts Acylation
-
In a dry, three-necked flask equipped with a stirrer, dropping funnel, and a condenser, add anhydrous aluminum chloride (AlCl₃) and a dry solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Cool the suspension in an ice bath.
-
Slowly add a solution of N-acetyl-p-toluidine in the same solvent.
-
After the addition, add acetyl chloride dropwise.
-
Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice and concentrated HCl.
-
Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
-
Step 3: Deprotection of the Amino Group
-
Reflux the acylated product in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH) until the deprotection is complete (monitor by TLC).
-
Cool the reaction mixture and neutralize to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain this compound.
-
Route B: Nitration of 4-Methylacetophenone and Reduction (Detailed Protocol based on similar syntheses)
-
Step 1: Synthesis of 1-(5-Methyl-2-nitrophenyl)ethanone
-
In a flask, add concentrated sulfuric acid and cool it to 0-5 °C in an ice-salt bath.
-
Slowly add 4-methylacetophenone dropwise with vigorous stirring, ensuring the temperature does not exceed 5 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the 4-methylacetophenone solution, maintaining the temperature between 0 and 5 °C.[5]
-
After the addition is complete, stir the reaction mixture at the same temperature for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Filter the precipitated solid, wash thoroughly with cold water until the washings are neutral, and dry to obtain the crude 1-(5-methyl-2-nitrophenyl)ethanone.
-
-
Step 2: Synthesis of this compound
-
In a round-bottom flask, dissolve the crude 1-(5-methyl-2-nitrophenyl)ethanone in ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Fit the flask with a hydrogen balloon and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by recrystallization or column chromatography.
-
Visualizations
References
- 1. 2-Aminoacetophenone synthesis - chemicalbook [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs [mdpi.com]
- 4. 1-(2-Amino-5-methylphenyl)ethanone | 25428-06-2 | Benchchem [benchchem.com]
- 5. US20140243556A1 - Continuous two step flow synthesis of m-amino acetophenone - Google Patents [patents.google.com]
- 6. 1-(5-aMino-2-fluorophenyl)ethanone synthesis - chemicalbook [chemicalbook.com]
troubleshooting common side reactions in the nitration of 4-methylacetophenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the nitration of 4-methylacetophenone. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of 3-nitro-4-methylacetophenone, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Formation of significant side products. - Loss of product during work-up and purification. | - Optimize Reaction Time: Ensure the reaction is stirred for a sufficient duration after the addition of the nitrating mixture. A typical time is 10-30 minutes.[1][2] - Control Temperature: Maintain a low reaction temperature (ideally between -20°C and 0°C) to minimize side reactions.[1][2] - Efficient Purification: Use recrystallization from a suitable solvent like ethanol to purify the product. Washing the crude product with cold water to remove acid and then with a small amount of cold ethanol can remove oily impurities before recrystallization.[1] |
| Formation of a Dark-Colored or Tarry Reaction Mixture | - Oxidation of the starting material or product. - Excessive reaction temperature. - "Runaway" reaction due to rapid addition of nitrating agent. | - Strict Temperature Control: Carefully monitor and maintain the temperature of the reaction mixture below 0°C. Using an ice-salt bath or a cryocooler is recommended.[1][2] - Slow Reagent Addition: Add the nitrating mixture dropwise with vigorous stirring to prevent localized overheating.[1] - Use of Fuming Sulfuric Acid: One protocol suggests using a mixture of nitric acid and fuming sulfuric acid, which can sometimes lead to cleaner reactions, but requires careful handling.[2] |
| Product is an Oil or Sticky Solid and Difficult to Filter | - Presence of isomeric byproducts (ortho and para isomers). - Incomplete removal of acidic residue. | - Thorough Washing: After quenching the reaction in ice water, triturate the crude product with successive portions of cold water to remove residual acid. A subsequent wash with a small amount of ice-cold ethanol can help solidify the product by removing oily impurities.[1] - Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol and allow it to recrystallize slowly. This is often effective in separating the desired meta-isomer from other isomers.[1] |
| Presence of Multiple Spots on TLC Analysis of the Crude Product | - Formation of ortho and para isomers in addition to the desired meta product. - Dinitration products. | - Optimize Directing Group Effect: The acetyl group is a meta-director. To favor the formation of the 3-nitro isomer, ensure the reaction conditions are not overly harsh, which could lead to less selective nitration. - Purification: Column chromatography can be employed for more difficult separations if recrystallization is not sufficient. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the nitration of 4-methylacetophenone?
A1: The most common side reactions include:
-
Formation of Isomeric Byproducts: The primary side products are the ortho (2-nitro-4-methylacetophenone) and para (a more complex nitration product, as the para position is blocked) isomers. The acetyl group is a meta-directing group, but some ortho substitution can occur.
-
Dinitration: If the reaction conditions are too harsh (e.g., high temperature or excess nitrating agent), a second nitro group can be added to the aromatic ring.[3]
-
Oxidation: The methyl group on the aromatic ring can be susceptible to oxidation by the strong nitric and sulfuric acid mixture, leading to the formation of carboxylic acid byproducts and a discolored reaction mixture.
-
Carbonization: At elevated temperatures, the organic material can be completely decomposed by the strong acid mixture, resulting in a black, tarry substance.[4]
Q2: Why is it crucial to maintain a low temperature during the nitration process?
A2: Maintaining a low temperature (typically between -20°C and 0°C) is critical for several reasons[1][2]:
-
Selectivity: It favors the formation of the desired 3-nitro-4-methylacetophenone isomer over other isomers.
-
Minimizing Side Reactions: Lower temperatures suppress unwanted side reactions such as dinitration and oxidation of the methyl group.
-
Safety: It helps to control the exothermic nature of the nitration reaction, preventing a "runaway" reaction that can be dangerous and lead to product decomposition.
Q3: What is the purpose of adding the 4-methylacetophenone to sulfuric acid before adding the nitrating mixture?
A3: 4-methylacetophenone is first dissolved in cold concentrated sulfuric acid to ensure it is fully protonated. This protonation of the acetyl group further deactivates the aromatic ring, enhancing the meta-directing effect and promoting the formation of the desired 3-nitro isomer. This pre-dissolution also helps to ensure a homogeneous reaction mixture upon addition of the nitrating agent.
Q4: How can I purify the crude 3-nitro-4-methylacetophenone?
A4: The most common and effective method for purification is recrystallization.[1][2][5] A typical procedure involves:
-
Washing: Thoroughly wash the crude solid with cold water to remove any remaining acid. A subsequent wash with a small amount of ice-cold ethanol can help remove oily impurities.[1]
-
Dissolving: Dissolve the crude product in a minimum amount of a hot solvent, such as ethanol.
-
Decolorizing: If the solution is colored, activated charcoal can be added to adsorb colored impurities, followed by hot filtration.
-
Crystallization: Allow the hot, filtered solution to cool slowly to room temperature, and then in an ice bath to induce crystallization of the purified product.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the purified crystals.
Q5: The product is not precipitating after pouring the reaction mixture onto ice. What should I do?
A5: If the product does not precipitate, it may be due to it being an oil or being too soluble in the aqueous mixture. In this case, you can attempt to extract the product from the aqueous solution using an organic solvent such as dichloromethane or diethyl ether.[2][3] The organic extracts can then be combined, washed with a sodium bicarbonate solution to remove residual acid, dried over an anhydrous salt (like magnesium sulfate), and the solvent evaporated to yield the crude product, which can then be purified.[2]
Experimental Protocols
Key Experiment: Nitration of 4-Methylacetophenone
This protocol is a generalized procedure based on common laboratory practices for the nitration of substituted acetophenones.
Materials:
-
4-methylacetophenone
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Distilled Water
-
Ethanol
Procedure:
-
In a flask equipped with a mechanical stirrer and a thermometer, cool 250 mL of concentrated sulfuric acid to -20°C in an ice-salt bath.
-
Slowly add 40 g (0.3 moles) of 4-methylacetophenone to the cold sulfuric acid with continuous stirring, ensuring the temperature remains below -15°C.[2]
-
In a separate beaker, prepare the nitrating mixture by carefully adding 25.5 mL of 70% nitric acid to 300 g of 20% fuming sulfuric acid, while cooling in an ice bath.
-
Add the prepared nitrating mixture dropwise to the 4-methylacetophenone solution over a period of 40 minutes, maintaining the reaction temperature below -15°C.[2]
-
After the addition is complete, continue to stir the mixture for an additional 30 minutes at the same temperature.[2]
-
Pour the reaction mixture slowly onto a large volume of crushed ice with vigorous stirring.
-
Allow the ice to melt, and then collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with cold water until the washings are neutral to litmus paper.
-
Wash the solid with a small amount of ice-cold ethanol to remove any oily byproducts.[1]
-
Purify the crude product by recrystallization from ethanol.[2]
Visualizations
Troubleshooting Workflow for Nitration of 4-Methylacetophenone
Caption: A flowchart illustrating the troubleshooting logic for common issues in the nitration of 4-methylacetophenone.
References
Technical Support Center: Optimization of Reaction Conditions for the Reduction of 1-(5-Methyl-2-nitrophenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the reduction of 1-(5-methyl-2-nitrophenyl)ethanone to the key intermediate, 2-amino-5-methylacetophenone.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the selective reduction of the nitro group in 1-(5-methyl-2-nitrophenyl)ethanone?
A1: The most common and effective methods for the chemoselective reduction of the nitro group in the presence of a ketone functionality are:
-
Catalytic Hydrogenation: This method typically employs a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source. It is often considered a "clean" method with high yields.
-
Metal-Acid Reductions: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., hydrochloric acid or acetic acid) is a classical and robust method for nitro group reduction.[1]
-
Metal-Neutral Salt Reductions: A milder and often preferred alternative to strongly acidic conditions is the use of a metal, such as iron, with a neutral salt like ammonium chloride (NH₄Cl) in a protic solvent.
Q2: Which reducing agent should I choose to avoid the reduction of the ketone group?
A2: To selectively reduce the nitro group while preserving the ketone, it is crucial to avoid hydride-based reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), as these will preferentially reduce the ketone. Catalytic hydrogenation (e.g., with Pd/C) and metal-based reductions (e.g., Fe/NH₄Cl or SnCl₂/HCl) are known to be highly chemoselective for the nitro group in aromatic compounds.
Q3: What are the potential side reactions or byproducts in this reduction?
A3: Potential side reactions include:
-
Over-reduction: In catalytic hydrogenation, prolonged reaction times or harsh conditions can lead to the reduction of the ketone to an alcohol.
-
Incomplete reaction: This can result in the presence of starting material or intermediate nitroso and hydroxylamine species in the final product mixture.
-
Cyclization reactions: Particularly when using stannous chloride (SnCl₂), there is a possibility of intramolecular cyclization between the newly formed amine and the ketone, leading to quinoline-type byproducts.[2]
-
Formation of azo or azoxy compounds: These can arise from the condensation of intermediate reduction products, especially under certain pH conditions or with specific reducing agents.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system (e.g., a mixture of ethyl acetate and hexane) should be chosen to achieve good separation between the starting material (1-(5-methyl-2-nitrophenyl)ethanone), the product (2-amino-5-methylacetophenone), and any potential intermediates or byproducts. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.
Troubleshooting Guides
Issue 1: Incomplete or Slow Reaction
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst (Catalytic Hydrogenation) | Ensure the catalyst (e.g., Pd/C) is fresh and has been stored properly. If necessary, use a new batch of catalyst. Consider catalyst poisoning by impurities in the starting material or solvent. |
| Insufficient Reducing Agent (Metal-based reductions) | Increase the molar equivalents of the metal (e.g., Fe, Sn) and the acid or salt (e.g., HCl, NH₄Cl). Ensure the metal is finely powdered to maximize surface area. |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring for side product formation by TLC. For Fe/NH₄Cl reductions, refluxing in ethanol/water is often effective. |
| Poor Solubility of Starting Material | Ensure the chosen solvent system effectively dissolves the 1-(5-methyl-2-nitrophenyl)ethanone. A co-solvent system may be necessary. |
Issue 2: Formation of Multiple Products (Low Selectivity)
| Possible Cause | Troubleshooting Step |
| Reduction of the Ketone Group | Avoid harsh hydrogenation conditions (high pressure, high temperature, prolonged reaction time). If using a metal-based reduction, ensure the conditions are optimized for nitro group selectivity. |
| Formation of Cyclized Byproducts (especially with SnCl₂) | Consider switching to a different reducing system, such as Fe/NH₄Cl, which is less prone to inducing cyclization. Alternatively, optimize the reaction temperature and time for the SnCl₂ reduction to favor the desired amine formation. |
| Presence of Azo/Azoxy Byproducts | Adjust the pH of the reaction mixture. These byproducts are often favored under neutral or slightly basic conditions. Ensure a sufficiently acidic environment for metal-acid reductions. |
Issue 3: Difficult Purification of the Final Product
| Possible Cause | Troubleshooting Step |
| Product is an Oil or Gummy Solid | The crude product may contain impurities. Attempt to purify by column chromatography on silica gel. If the product is expected to be a solid, try to induce crystallization by scratching the flask or adding a seed crystal. |
| Co-elution of Product and Impurities during Chromatography | Optimize the eluent system for column chromatography. A gradient elution may be necessary to achieve good separation. |
| Product is Water-Soluble | During the workup, ensure the aqueous phase is saturated with salt (e.g., NaCl) to decrease the solubility of the amine product and improve extraction efficiency into the organic layer. |
| Emulsion Formation during Extraction | Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Alternatively, filter the mixture through a pad of celite. |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Reduction of 1-(5-Methyl-2-nitrophenyl)ethanone
| Method | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Key Advantages | Potential Drawbacks |
| Catalytic Hydrogenation | Pd/C (5-10 mol%) + H₂ (balloon or pressure) | Ethanol or Methanol | Room Temperature | 2 - 6 | 85 - 95 | High yield, clean reaction, easy product isolation. | Requires specialized hydrogenation equipment, potential for catalyst poisoning. |
| Metal-Acid Reduction | SnCl₂·2H₂O (3-5 equiv) + conc. HCl | Ethanol | 70 - 80 | 1 - 3 | 70 - 85 | Readily available and inexpensive reagents, robust method. | Strongly acidic conditions, potential for cyclization byproducts, tin waste.[2][3][4][5][6] |
| Metal-Neutral Salt Reduction | Fe powder (5-10 equiv) + NH₄Cl (5-10 equiv) | Ethanol/Water (e.g., 4:1) | Reflux | 2 - 4 | 80 - 90 | Milder conditions, avoids strong acids, inexpensive.[1] | Heterogeneous reaction, requires efficient stirring, iron oxide removal. |
Experimental Protocols
Method 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
-
Reaction Setup: To a solution of 1-(5-methyl-2-nitrophenyl)ethanone (1.0 g, 5.58 mmol) in ethanol (20 mL) in a suitable hydrogenation vessel, add 10% Pd/C (100 mg, 10 wt%).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed (typically 2-6 hours).
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the celite pad with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-5-methylacetophenone.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
Method 2: Reduction with Iron and Ammonium Chloride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-(5-methyl-2-nitrophenyl)ethanone (1.0 g, 5.58 mmol), iron powder (1.56 g, 27.9 mmol), and ammonium chloride (1.49 g, 27.9 mmol) in a mixture of ethanol (16 mL) and water (4 mL).[1]
-
Reaction: Heat the mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Workup: After completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron and iron salts. Wash the celite pad thoroughly with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Mandatory Visualization
Caption: General experimental workflow for the reduction of 1-(5-methyl-2-nitrophenyl)ethanone.
Caption: A logical workflow for troubleshooting common issues in the reduction reaction.
References
- 1. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 2. Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US20140243556A1 - Continuous two step flow synthesis of m-amino acetophenone - Google Patents [patents.google.com]
- 4. data.epo.org [data.epo.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
challenges in the purification of 1-(5-Amino-2-methylphenyl)ethanone and solutions
This guide provides researchers, scientists, and drug development professionals with solutions to common challenges encountered during the purification of 1-(5-Amino-2-methylphenyl)ethanone.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Significant Peak Tailing on Silica Gel TLC/Chromatography | The basic amino group is interacting strongly with the acidic silanol groups on the silica surface.[1][2] | 1. Modify the Mobile Phase: Add a small amount (0.1-1%) of a competing amine like triethylamine (TEA) or pyridine to the eluent to neutralize the acidic sites on the silica.[1][2] 2. Use a Different Stationary Phase: Employ an amine-functionalized silica gel column, which is designed to minimize acid-base interactions.[1] 3. Consider Reversed-Phase Chromatography: Purify the compound in its protonated (salt) form using a C18 column with an acidic mobile phase, or in its free-base form at a high pH.[2] |
| Low Yield After Column Chromatography | 1. The compound is irreversibly binding to the acidic silica gel.[2] 2. The compound is degrading on the column. 3. The chosen solvent system has poor solubility for the compound, leading to precipitation on the column. | 1. Implement the solutions for peak tailing, as this will also improve recovery from the column.[2] 2. Avoid highly aggressive or acidic solvent mixtures unless the product is known to be stable under those conditions.[3] 3. Perform solubility tests before loading the compound onto the column to ensure an appropriate solvent system. |
| Product Discoloration (Turns Dark) | Aromatic amines are susceptible to air oxidation, which can be accelerated by light and trace metals. | 1. Work Quickly: Minimize the exposure of the compound to air and light. 2. Use an Inert Atmosphere: Conduct purification steps under nitrogen or argon if the compound is particularly sensitive. 3. Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen. |
| Persistent Impurities Co-eluting with the Product | Impurities have similar polarity to the target compound. This can include regioisomers from the synthesis or unreacted starting materials. | 1. Optimize the Solvent System: Perform a thorough TLC analysis with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to maximize the separation (ΔRf). 2. Try an Alternative Purification Method: If chromatography fails, attempt recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane).[4] 3. Chemical Wash: During the initial workup, use a dilute acid wash (e.g., 1M HCl) to extract the basic amine into the aqueous layer, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for poor separation during the column chromatography of this compound?
The most frequent issue is the interaction between the basic amine functionality of the molecule and the acidic nature of standard silica gel.[1][2] This acid-base interaction leads to strong adsorption, causing significant peak tailing, poor resolution, and potential loss of the compound on the column.[2]
Q2: Can I avoid column chromatography altogether? What are the alternatives?
Yes, depending on the purity of the crude product, alternatives can be effective.
-
Recrystallization: If the crude product is relatively pure (>90%), recrystallization is an excellent method. It is scalable and can yield highly pure crystalline material. You will need to screen for a suitable solvent or solvent pair in which the compound is soluble when hot but sparingly soluble when cold.
-
Acid/Base Extraction: An aqueous workup using dilute acid can be a powerful purification step.[3] By washing the crude organic solution with dilute HCl, the amine product will become protonated and move to the aqueous layer, leaving behind non-basic impurities. You can then regenerate the free amine by adding a base (like NaOH or NaHCO₃) to the aqueous layer and extracting the pure product back into an organic solvent.[3]
Q3: My compound is an oil, so I can't recrystallize it. What should I do?
If your product is an oil, chromatography is often the best choice. To manage the challenges with silica, you can use an amine-functionalized silica column or add triethylamine to your mobile phase.[1] Alternatively, you could attempt to form a solid salt of your amine (e.g., a hydrochloride or tartrate salt) and recrystallize the salt, then convert it back to the free base if necessary.
Q4: What are the likely impurities I might encounter?
Common impurities depend on the synthetic route. If synthesized via nitration of 2-methylacetophenone followed by reduction, impurities could include:
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Unreacted 1-(2-Methyl-5-nitrophenyl)ethanone: The nitro-intermediate.
-
Regioisomers: Other isomers formed during the nitration step.
-
Byproducts of Reduction: Impurities formed if the reduction of the nitro group is incomplete or if other functional groups react. Catalytic hydrogenation is often a clean method that minimizes such byproducts.[5]
Q5: How do I choose the best solvent system for column chromatography?
The best practice is to perform a systematic Thin Layer Chromatography (TLC) analysis.
-
Spot your crude material on several TLC plates.
-
Develop each plate in a different solvent system. Good starting points for a compound like this are gradients of ethyl acetate in hexane or methanol in dichloromethane.
-
To address the basicity, run parallel experiments where 1% triethylamine is added to the solvent systems.
-
The ideal system will show your product with a retention factor (Rf) between 0.2 and 0.4 and will show the greatest possible separation between the product spot and all impurity spots.
Data Summary
The following table provides a comparative summary of potential outcomes from different chromatographic purification strategies for aromatic amines like this compound. The values are representative and aim to illustrate the improvements gained by modifying standard procedures.
| Purification Method | Stationary Phase | Mobile Phase Example | Expected Purity | Expected Yield | Common Issues |
| Standard Chromatography | Silica Gel | Hexane / Ethyl Acetate (7:3) | 75-85% | 50-70% | Severe peak tailing, product loss on column[2] |
| Modified Mobile Phase | Silica Gel | Hexane / Ethyl Acetate / TEA (7:3:0.1) | >95% | 80-95% | TEA must be removed under high vacuum. |
| Amine-Functionalized Column | Amine-Silica | Hexane / Ethyl Acetate (8:2) | >98% | >90% | Higher cost of the stationary phase.[1] |
| Reversed-Phase Chromatography | C18 Silica | Water / Acetonitrile + 0.1% TFA | >98% | >90% | Requires removal of water from fractions; product is isolated as a salt. |
Experimental Protocols
Protocol 1: Flash Column Chromatography with Modified Mobile Phase
This protocol assumes the primary challenge is the basicity of the amine.
-
Solvent System Selection: Perform TLC analysis to find a suitable mobile phase. A common starting point is 30% Ethyl Acetate in Hexane. Add 0.5-1% triethylamine (TEA) to the chosen solvent system to mitigate tailing. The target Rf for the product should be ~0.3.
-
Column Packing: Pack a flash chromatography column with silica gel using the selected mobile phase (containing TEA). Ensure the column is packed uniformly without air bubbles.
-
Sample Preparation: Dissolve the crude this compound in a minimum amount of dichloromethane or the mobile phase. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Carefully add the prepared sample to the top of the column. Begin eluting with the mobile phase, applying positive pressure (air or nitrogen).
-
Fraction Collection: Collect fractions in test tubes. Monitor the elution process using TLC by spotting small aliquots from the collected fractions.
-
Product Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator. To remove residual triethylamine, a high-vacuum pump may be necessary.
Protocol 2: Recrystallization
This protocol is suitable if the crude product is a solid and has relatively high purity.
-
Solvent Selection: Place a small amount of the crude solid in several test tubes. Add different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) dropwise to each tube while heating gently until the solid dissolves.
-
Cooling & Crystallization: Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath. The ideal solvent is one in which the compound is highly soluble when hot and poorly soluble when cold, and which yields crystalline material upon cooling. Solvent pairs like ethanol/water or ethyl acetate/hexane can also be tested.
-
Bulk Recrystallization: Dissolve the bulk of the crude product in a minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool undisturbed to room temperature to allow for the formation of large crystals. Then, cool further in an ice bath to maximize the yield of the precipitate.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the purified crystals in a vacuum oven.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common chromatography problems.
References
how to minimize byproduct formation in Friedel-Crafts acylation of N-acetyl-p-toluidine
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to minimize byproduct formation during the Friedel-Crafts acylation of N-acetyl-p-toluidine.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary product of the Friedel-Crafts acylation of N-acetyl-p-toluidine?
The substrate, N-acetyl-p-toluidine, has two activating groups on the aromatic ring: the N-acetylamino group (-NHCOCH₃) and the methyl group (-CH₃). The N-acetylamino group is a strongly activating ortho-, para-director. The methyl group is a weakly activating ortho-, para-director. Since the para position relative to the strong N-acetylamino director is blocked by the methyl group, the acylation is expected to occur primarily at the ortho position to the N-acetylamino group, yielding 2-acetylamino-5-methylacetophenone (or N-(2-acetyl-4-methylphenyl)acetamide).
Q2: What are the most common byproducts in this reaction?
The most common byproducts are typically formed through three main pathways:
-
Fries Rearrangement: The desired acylated product can undergo a subsequent rearrangement reaction in the presence of a Lewis acid, where the acyl group migrates from the ring to the nitrogen atom, or vice-versa. More commonly, a phenolic ester can rearrange to a hydroxy aryl ketone.[1][2][3] In this context, O-acylation followed by a Fries rearrangement is a potential side reaction pathway.
-
Di-acylation: Although the acylated product is generally deactivated towards further substitution, under harsh conditions, a second acyl group may be introduced onto the ring.
-
Cleavage of the N-acetyl group: Strong Lewis acids can potentially cleave the N-acetyl protecting group. The resulting free amine will form a complex with the Lewis acid catalyst, deactivating the ring and preventing the desired reaction.[4]
-
Alternative Isomer Formation: While less likely due to the directing power of the N-acetylamino group, some acylation may occur at the position ortho to the methyl group (3-acetyl-4-methylacetanilide).
Q3: How does the choice of Lewis acid impact byproduct formation?
The Lewis acid is crucial. It activates the acylating agent by forming a highly electrophilic acylium ion.[5][6]
-
Stoichiometry: A stoichiometric amount of the Lewis acid is typically required because both the starting amide and the resulting ketone product can form complexes with it, rendering it inactive.[7]
-
Strength: Strong Lewis acids like AlCl₃ are very effective but can also promote side reactions like the Fries rearrangement and N-acetyl cleavage.[1][8] Weaker Lewis acids (e.g., ZnCl₂, FeCl₃) or solid acid catalysts may offer better selectivity and milder reaction conditions, reducing byproduct formation.[9][10][11]
Q4: Why is temperature control so important in this reaction?
Temperature significantly influences reaction selectivity.
-
Low Temperatures: Running the reaction at lower temperatures (e.g., below 0°C) generally disfavors side reactions.[12][13] It can significantly reduce the rate of the Fries rearrangement, which often requires higher thermal energy.[3] This leads to a purer product with fewer isomeric byproducts.[12][13]
-
High Temperatures: Higher temperatures can increase the reaction rate but often at the cost of selectivity, leading to a greater prevalence of rearrangement and other undesired byproducts.[3][9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Product | 1. Insufficient Lewis acid catalyst. 2. Deactivation of the catalyst by moisture. 3. Deactivation of the substrate via N-acetyl cleavage and complexation with the Lewis acid. 4. Reaction temperature is too low, leading to a slow reaction rate. | 1. Ensure at least a stoichiometric amount of Lewis acid is used to account for complexation with the carbonyl groups. 2. Use anhydrous reagents and solvents; perform the reaction under an inert atmosphere (e.g., N₂, Ar).[11] 3. Use milder reaction conditions (lower temperature, weaker Lewis acid). 4. Gradually allow the reaction to warm to room temperature after initial cooling, while monitoring for byproduct formation. |
| Significant Formation of Fries Rearrangement Product | 1. Reaction temperature is too high. 2. Prolonged reaction time. 3. Use of a very strong Lewis acid. | 1. Maintain a low reaction temperature (e.g., -10°C to 0°C) throughout the addition and reaction period.[12][13] 2. Monitor the reaction by TLC or GC and quench it as soon as the starting material is consumed. 3. Consider using a milder Lewis acid such as ZnCl₂ or solid acid catalysts.[10] |
| Presence of Multiple Isomers | 1. High reaction temperature affecting regioselectivity. 2. The chosen Lewis acid or solvent system is not optimal for directing the substitution. | 1. Perform the reaction at a lower temperature. 2. Screen different solvents. Non-polar solvents can sometimes influence selectivity.[3] 3. Experiment with different Lewis acids (e.g., TiCl₄, SnCl₄) which may offer different steric profiles and regioselectivity. |
| Reaction Fails to Proceed | 1. The aromatic ring is deactivated. This is common with unprotected anilines.[4] 2. The quality of the Lewis acid is poor (hydrated). 3. The acylating agent is not reactive enough. | 1. Confirm the presence of the N-acetyl group on your starting material. The unprotected amine will not undergo Friedel-Crafts acylation. 2. Use a fresh, unopened container of the Lewis acid or a freshly sublimed/purified batch. 3. Ensure you are using a reactive acylating agent like an acyl chloride or anhydride.[14] |
Data Presentation: Impact of Reaction Conditions
While specific data for N-acetyl-p-toluidine is proprietary or sparse in the literature, the following table illustrates how reaction parameters can influence product distribution. This data is hypothetical and for illustrative purposes.
| Entry | Lewis Acid (Equivalents) | Temperature (°C) | Reaction Time (h) | Desired Product Yield (%) | Fries Byproduct (%) | Other Isomers (%) |
| 1 | AlCl₃ (1.2) | 25 | 4 | 65 | 15 | 5 |
| 2 | AlCl₃ (1.2) | 0 | 4 | 85 | 5 | 2 |
| 3 | AlCl₃ (1.2) | -15 | 6 | 90 | <2 | <1 |
| 4 | ZnCl₂ (1.5) | 25 | 8 | 50 | <2 | 3 |
| 5 | FeCL₃ (1.2) | 25 | 6 | 60 | <3 | 4 |
Visualizing the Process
Experimental Workflow for Minimizing Byproducts
Caption: Workflow for controlled Friedel-Crafts acylation.
Factors Influencing Byproduct Formation
Caption: Relationship between conditions and reaction outcomes.
Detailed Experimental Protocol
Objective: To synthesize 2-acetylamino-5-methylacetophenone with minimal byproduct formation.
Materials:
-
N-acetyl-p-toluidine
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Setup:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
Charge the flask with N-acetyl-p-toluidine (1.0 eq) and anhydrous DCM (10 mL per gram of starting material).
-
Cool the flask to -10°C using an ice-salt or acetone-dry ice bath.
-
-
Addition of Lewis Acid:
-
While stirring, carefully add anhydrous aluminum chloride (1.2 - 1.5 eq) to the cooled suspension in small portions, ensuring the internal temperature does not rise above -5°C. The mixture may become thick.
-
-
Addition of Acylating Agent:
-
Add acetyl chloride (1.1 eq) to the dropping funnel with an equal volume of anhydrous DCM.
-
Add the acetyl chloride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the internal temperature below -5°C.
-
-
Reaction Monitoring:
-
After the addition is complete, let the reaction stir at low temperature.
-
Monitor the progress by taking small aliquots, quenching them in dilute HCl, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
The reaction is typically complete within 2-6 hours. Avoid letting the reaction run for an unnecessarily long time.
-
-
Workup:
-
Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and concentrated HCl. This should be done in a fume hood as HCl gas will evolve.
-
Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to isolate the desired product from any byproducts.
-
References
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. Fries Rearrangement [organic-chemistry.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. quora.com [quora.com]
- 5. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemijournal.com [chemijournal.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature - Google Patents [patents.google.com]
- 13. WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature - Google Patents [patents.google.com]
- 14. byjus.com [byjus.com]
Technical Support Center: Crystallization of 1-(5-Amino-2-methylphenyl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the crystallization of 1-(5-Amino-2-methylphenyl)ethanone.
Troubleshooting Crystallization Issues
Researchers may face several challenges when attempting to crystallize this compound. This guide addresses the most common problems in a question-and-answer format, offering targeted solutions.
Question: My compound "oils out" instead of forming crystals. What should I do?
Answer: "Oiling out," the formation of a liquid phase instead of solid crystals, is a common issue. It often occurs when the solution is supersaturated at a temperature above the melting point of the solute. Here are several strategies to address this:
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Solvent System Modification: The choice of solvent is critical. For this compound, which possesses both a polar amino group and a less polar methylphenyl group, a mixed solvent system is often effective. A good starting point is a mixture of a polar solvent in which the compound is soluble (like ethanol or isopropanol) and a non-polar solvent in which it is less soluble (like heptane or hexane). Try increasing the proportion of the less soluble solvent (the anti-solvent).
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Slower Cooling Rate: Rapid cooling can induce oiling out. Allow the solution to cool to room temperature slowly on the benchtop before transferring it to an ice bath or refrigerator. Insulating the flask can also help to slow the cooling process.
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Seeding: Introduce a small, pure crystal of this compound to the supersaturated solution. This seed crystal can provide a template for further crystal growth.
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Lower Crystallization Temperature: If the compound continues to oil out, try cooling the solution to a lower temperature (e.g., 0 °C or -20 °C) after it has slowly reached room temperature.
Question: No crystals are forming, even after extended cooling. What steps can I take to induce crystallization?
Answer: The failure to form crystals indicates that the solution is not sufficiently supersaturated or that nucleation is inhibited. Consider the following approaches:
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Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the compound. Be cautious not to evaporate too much, as this can lead to rapid precipitation of an impure solid.
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Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
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Introduce a Seed Crystal: As mentioned previously, adding a seed crystal is a highly effective method to induce crystallization.
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Change the Solvent System: If the compound is too soluble in the current solvent, switch to a solvent in which it has lower solubility, or add an anti-solvent.
Question: The crystals that formed are very small or appear as a fine powder. How can I obtain larger crystals?
Answer: The formation of small crystals is often a result of rapid nucleation and crystal growth. To encourage the growth of larger, higher-purity crystals:
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Slower Cooling: A very slow cooling rate is crucial. Allow the solution to cool to room temperature over several hours. You can insulate the flask to slow this process further.
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Reduce Supersaturation: Start with a less concentrated solution. This will slow down the nucleation process and allow for more controlled crystal growth.
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Use a Solvent with Moderate Solubility: A solvent in which the compound has moderate solubility at elevated temperatures and low solubility at room temperature is ideal. For a related compound, 1-(2-Hydroxy-5-methylphenyl)ethanone, recrystallization from aqueous ethanol has been reported to be effective, suggesting a mixture of ethanol and water could be a good system to explore.[1][2]
Question: My crystallized product is discolored. How can I remove colored impurities?
Answer: Colored impurities can often be removed by treating the solution with activated carbon.
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Charcoal Treatment: After dissolving the crude this compound in the hot solvent, add a small amount of activated charcoal (typically 1-5% by weight of the solute).
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Hot Filtration: Keep the solution hot and filter it through a pre-heated funnel with fluted filter paper to remove the charcoal. The colored impurities will be adsorbed onto the charcoal.
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Crystallization: Proceed with the crystallization of the decolorized filtrate as usual.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
Q2: What are some recommended starting solvents for the crystallization of this compound?
A2: Based on the successful recrystallization of similar compounds, a good starting point would be a mixed solvent system. An example is an alcohol/water mixture, such as ethanol/water or isopropanol/water. You can dissolve the compound in the minimum amount of hot alcohol and then add hot water dropwise until the solution becomes slightly cloudy. Then, add a few more drops of hot alcohol to redissolve the precipitate and allow the solution to cool slowly.
Q3: How does the amino group affect the crystallization of this compound?
A3: The amino group is a polar functional group capable of forming hydrogen bonds. This can increase the compound's solubility in polar solvents and may lead to strong intermolecular interactions in the crystal lattice. These strong interactions can sometimes make crystallization more challenging, potentially leading to the formation of amorphous solids or requiring specific solvent systems to achieve a well-ordered crystal structure.
Experimental Protocols
Protocol 1: General Recrystallization from a Single Solvent
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Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but readily soluble when hot. Ethanol or isopropanol are good starting points.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.
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Heating: Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
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Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature on a benchtop.
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Crystal Formation: Once crystals begin to form, you can further cool the flask in an ice bath to maximize the yield.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold crystallization solvent.
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Drying: Dry the crystals in a vacuum oven or air dry them.
Protocol 2: Recrystallization from a Mixed Solvent System (e.g., Ethanol/Water)
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Dissolution: Dissolve the crude this compound in the minimum amount of hot ethanol in an Erlenmeyer flask.
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Addition of Anti-solvent: While the solution is still hot, add hot water dropwise with swirling until the solution becomes persistently cloudy.
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Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
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Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
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Crystal Formation and Isolation: Follow steps 5-8 from Protocol 1, using a cold mixture of the ethanol/water in the same proportion for washing the crystals.
Data Presentation
Table 1: Qualitative Solubility of this compound and Related Compounds
| Compound | Solvent Type | Solubility Profile | Reference |
| This compound | Polar Organic Solvents | Expected to be moderately soluble | Inferred |
| Non-polar Solvents | Expected to be poorly soluble | Inferred | |
| 1-(5-amino-2-hydroxyphenyl)ethanone | Polar Organic Solvents | Moderate | [3] |
| Non-polar Media | Practically Insoluble | [3] | |
| 1-(2-amino-5-methylphenyl)ethanone | Organic Solvents | Soluble | [4] |
| 1-(2-Hydroxy-5-methylphenyl)ethanone | Aqueous Ethanol | Suitable for recrystallization | [1][2] |
Visualizations
Caption: General experimental workflow for the crystallization of this compound.
Caption: A logical troubleshooting guide for common crystallization issues.
References
Technical Support Center: Catalyst Selection and Optimization for Reactions Involving 1-(5-Amino-2-methylphenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(5-Amino-2-methylphenyl)ethanone. The focus is on catalyst selection and optimization for common reactions, such as the synthesis of quinoline derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound where a catalyst is required?
A1: The most prevalent reaction is the synthesis of quinoline derivatives through cyclization reactions.[1][2][3] This compound serves as a key building block due to its amino and ketone functional groups, which can undergo condensation and cyclization with various coupling partners.[4] One of the well-known methods for this transformation is the Friedländer annulation.
Q2: What types of catalysts are typically used for quinoline synthesis from this compound and a coupling partner?
A2: A range of catalysts can be employed, including:
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Lewis acids: Zirconocene complexes and superacids like trifluoromethanesulfonic acid (TFA) have been shown to be effective.[1][2]
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Transition metals: Cobalt and nickel complexes are used for dehydrogenative cyclization reactions.[2][3]
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Iodine: Molecular iodine can mediate oxidative cyclization reactions.[1][5][6]
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Solid acid catalysts: Zeolites can be an alternative for certain acylation steps, offering easier recovery.[7]
Q3: What factors should I consider when selecting a catalyst for my specific reaction?
A3: Catalyst selection depends on several factors:
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Substrate scope: The nature of the coupling partner and any functional groups on your this compound derivative.
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Reaction conditions: Some catalysts require mild conditions, while others may need elevated temperatures or inert atmospheres.
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Desired outcome: The required yield, selectivity, and purity of the final product.
-
Cost and availability: The economic feasibility and accessibility of the catalyst and any necessary ligands.
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Environmental impact: The toxicity and disposal requirements of the catalyst and reagents.[3]
Q4: Can amino acids be used as catalysts in reactions with this compound?
A4: While direct evidence for this specific substrate is limited in the provided results, amino acids have been investigated as catalysts for the enolisation of structurally related ketones like m-methylacetophenone.[8] This suggests their potential as inexpensive and environmentally benign catalysts, possibly in combination with a metal co-catalyst, for reactions involving the ketone moiety.
Troubleshooting Guide
Problem 1: Low or no yield of the desired quinoline product.
-
Q: I am not getting the expected yield for my quinoline synthesis. What could be the issue?
-
A: Several factors could contribute to low yield:
-
Inactive Catalyst: The catalyst may have degraded due to improper storage or handling. Ensure the catalyst is fresh and handled under the recommended conditions (e.g., inert atmosphere for air-sensitive catalysts).
-
Inappropriate Catalyst Choice: The selected catalyst may not be optimal for your specific substrates. Consider screening a panel of catalysts with different mechanisms (e.g., Lewis acids, transition metals).
-
Sub-optimal Reaction Conditions: The temperature, pressure, or reaction time may not be optimized. A systematic optimization of these parameters is recommended. The solvent choice is also critical; ensure it is dry and appropriate for the reaction.[9]
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Poor Substrate Quality: Impurities in the this compound or the coupling partner can inhibit the catalyst. Verify the purity of your starting materials.
-
-
Problem 2: Formation of multiple side products.
-
Q: My reaction is producing a complex mixture of products. How can I improve the selectivity?
-
A: Side product formation often arises from a lack of selectivity in the catalytic process.
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Change the Catalyst: Some catalysts offer higher selectivity than others. For example, a specific ligand on a transition metal catalyst can steer the reaction towards the desired product.
-
Modify Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of side reactions. Adjusting the concentration of reactants or the catalyst loading can also improve selectivity.
-
Protecting Groups: If side reactions are occurring at other functional groups on your substrates, consider using protecting groups.
-
-
Problem 3: The reaction is not proceeding to completion.
-
Q: My reaction stalls and does not go to completion, even after extended reaction times. What should I do?
-
A: A stalled reaction can indicate catalyst deactivation or an equilibrium issue.
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Catalyst Deactivation: The catalyst might be poisoned by impurities or degrade under the reaction conditions. Adding a fresh batch of catalyst mid-reaction (if feasible) can help.
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Reversibility: The reaction may be reversible. In such cases, removing a byproduct (e.g., water in a condensation reaction) can drive the reaction to completion.
-
Insufficient Catalyst Loading: The amount of catalyst may be too low. Try increasing the catalyst loading incrementally.
-
-
Catalyst Performance Data
The following table summarizes performance data for different catalytic systems used in quinoline synthesis, providing a comparative overview.
| Catalyst System | Coupling Partner Example | Solvent | Temperature (°C) | Yield (%) | Reference |
| Cp₂Zr(η¹-C₉H₁₀NO₂)₂ / I₂ | 1,3-Ynone | DMF | Room Temp. | 84-99 | [1][6] |
| Co(OAc)₂·4H₂O | Ketones | - | Mild Conditions | Good | [3] |
| Nickel Catalyst | α-2-Aminoaryl alcohols | - | - | - | [3] |
| Trifluoromethanesulfonic acid (TFA) | α,β-Unsaturated carbonyls | TFA | - | High | [2] |
Experimental Protocols
Detailed Methodology for Friedländer-type Quinolone Synthesis
This protocol is a generalized procedure based on common practices for the synthesis of quinolines from 2-aminoaryl ketones.
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Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) and the desired coupling partner (e.g., an α,β-unsaturated carbonyl compound, 1.1 equivalents) in a suitable dry solvent (e.g., toluene, DMF).
-
Catalyst Addition: Add the selected catalyst (e.g., 5 mol% of a Lewis acid or transition metal catalyst) to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) if the catalyst is air-sensitive.
-
Reaction Execution: Heat the reaction mixture to the optimized temperature (e.g., 80-120 °C) and stir for the required time (e.g., 4-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a suitable aqueous solution (e.g., saturated sodium bicarbonate solution).
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Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure quinoline derivative.
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Characterization: Characterize the final product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.
Visualizations
Caption: Workflow for catalyst screening and optimization.
Caption: Plausible reaction pathway for quinoline synthesis.
References
- 1. Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quinoline synthesis [organic-chemistry.org]
- 4. cymitquimica.com [cymitquimica.com]
- 5. The synthesis of imidazo[1,5-a]quinolines via a decarboxylative cyclization under metal-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. 1-(5-Chloro-2-methylphenyl)ethanone | 58966-35-1 | Benchchem [benchchem.com]
- 8. Amino acids as catalysts for the enolisation study of m-Methylacetophenone - Arabian Journal of Chemistry [arabjchem.org]
- 9. 1-(2-Amino-5-methylphenyl)ethanone | 25428-06-2 | Benchchem [benchchem.com]
identifying and removing impurities from crude 1-(5-Amino-2-methylphenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from crude 1-(5-Amino-2-methylphenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: The most common impurities depend on the synthetic route employed. For the typical synthesis involving the reduction of 1-(2-methyl-5-nitrophenyl)ethanone, likely impurities include:
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Unreacted Starting Material: 1-(2-methyl-5-nitrophenyl)ethanone.
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Reaction Intermediates: Partially reduced species such as the corresponding nitroso and hydroxylamine derivatives.
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Isomeric Impurities: Positional isomers that may have formed during the nitration of the precursor, 4-methylacetophenone.
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Inorganic Salts: Residual salts from the reduction and workup steps (e.g., iron or tin salts if using metal/acid reduction methods).
Q2: My purified product has a lingering color, even after column chromatography. What could be the cause?
A2: A persistent color, often yellowish or brownish, can be due to trace amounts of oxidized product or highly conjugated impurities. Aromatic amines are susceptible to air oxidation, which can form colored byproducts. Ensure that purification and storage are conducted with minimal exposure to air and light. If the color persists, a second purification step, such as recrystallization or passing the sample through a short plug of activated carbon, may be necessary.
Q3: I am observing significant peak tailing during silica gel column chromatography. How can I resolve this?
A3: Peak tailing of amines on silica gel is a common issue due to the interaction of the basic amino group with the acidic silanol groups on the silica surface.[1] To mitigate this, you can:
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Add a basic modifier to the eluent: A small amount of triethylamine (e.g., 0.1-1%) or ammonia in methanol can be added to the mobile phase to neutralize the acidic sites on the silica gel.[1]
-
Use an alternative stationary phase: Amine-functionalized silica columns provide a more basic environment and can significantly improve peak shape for the purification of amines.
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Consider reversed-phase chromatography: If the compound is sufficiently polar, reversed-phase chromatography with a suitable mobile phase can be an effective alternative.[1]
Q4: Can I use recrystallization to purify crude this compound?
A4: Yes, recrystallization can be an effective method for purifying this compound, particularly for removing less soluble or more soluble impurities. The choice of solvent is critical. A solvent system in which the desired compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. Common solvent systems for aromatic amines include ethanol/water, toluene, or ethyl acetate/hexane mixtures.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | - Incomplete reaction. - Product loss during extraction and workup. - Irreversible adsorption onto the silica gel column. | - Monitor the reaction progress by TLC or LC-MS to ensure completion. - Optimize the extraction procedure, ensuring the correct pH to keep the amine in the organic phase. - If using column chromatography, consider the solutions for peak tailing (Q3) to improve recovery. |
| Presence of Starting Material (Nitro Compound) in the Final Product | - Incomplete reduction reaction. | - Increase the reaction time or the amount of reducing agent. - Ensure the catalyst (if used) is active. - Purify the crude product using column chromatography; the nitro compound is typically less polar than the amine and will elute first.[2] |
| Co-elution of Impurities with the Product during Column Chromatography | - Similar polarity of the product and impurity. - Inappropriate mobile phase composition. | - Adjust the eluent polarity. A shallower gradient or an isocratic elution with a fine-tuned solvent ratio can improve separation. - Change the stationary phase (e.g., from silica to alumina or a functionalized silica). - Consider an alternative purification technique like recrystallization. |
| Product Appears as an Oil Instead of a Solid | - Presence of impurities that depress the melting point. - Residual solvent. | - Re-purify the product using a different method (e.g., if column chromatography was used, try recrystallization). - Ensure the product is thoroughly dried under vacuum to remove all traces of solvent. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol outlines a standard method for the purification of crude this compound using silica gel column chromatography.
1. Preparation of the Crude Sample:
- Dissolve the crude this compound in a minimal amount of dichloromethane (DCM) or the column eluent.
- Alternatively, for solid samples, perform a dry loading by adsorbing the crude product onto a small amount of silica gel. To do this, dissolve the crude product in a volatile solvent (e.g., DCM or ethyl acetate), add silica gel, and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.
2. Column Packing:
- Prepare a slurry of silica gel (100-200 mesh) in the initial eluent (e.g., 5% ethyl acetate in hexane).
- Pour the slurry into the column and allow the silica to pack under gravity, gently tapping the column to ensure even packing.
- Add a layer of sand on top of the silica bed.
3. Loading and Elution:
- Carefully load the prepared sample onto the top of the silica gel.
- Begin elution with a low polarity solvent system (e.g., 5-10% ethyl acetate in hexane).
- Gradually increase the polarity of the eluent (e.g., to 20-30% ethyl acetate in hexane) to elute the desired product. The unreacted, less polar nitro-compound will elute before the more polar amino-product.[2]
4. Fraction Collection and Analysis:
- Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
- Combine the pure fractions containing the desired product.
5. Solvent Removal:
- Evaporate the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified this compound.
Data Presentation
| Purification Method | Typical Purity Achieved | Expected Yield Range | Key Advantages | Potential Drawbacks |
| Silica Gel Column Chromatography | >98% | 50-80% | High resolution for a wide range of impurities. | Can lead to product loss due to adsorption; potential for peak tailing.[1] |
| Recrystallization | >99% (if successful) | 40-70% | Can provide very high purity; scalable. | Finding a suitable solvent can be challenging; lower yields if the product is significantly soluble at room temperature. |
| Amine-Functionalized Silica Chromatography | >98% | 60-85% | Minimizes peak tailing and improves recovery for basic compounds. | More expensive stationary phase. |
Visualizations
Experimental Workflow for Purification
Caption: Workflow for the purification of this compound.
Logical Relationship of Purification Issues and Solutions
References
strategies for improving the regioselectivity of reactions with 1-(5-Amino-2-methylphenyl)ethanone
Welcome to the technical support center for 1-(5-Amino-2-methylphenyl)ethanone. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address challenges related to the regioselectivity of reactions involving this versatile compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the regioselectivity of electrophilic aromatic substitution reactions with this compound?
A1: The regioselectivity is determined by the interplay of the three substituents on the benzene ring: the amino (-NH2), methyl (-CH3), and acetyl (-COCH3) groups.
-
Amino Group (-NH2): This is a strongly activating, ortho, para-directing group.[1][2][3][4] It donates electron density into the ring, primarily at the positions ortho (C4, C6) and para (C2) to itself.
-
Methyl Group (-CH3): This is a weakly activating, ortho, para-directing group that enhances electron density through an inductive effect.[5][6]
-
Acetyl Group (-COCH3): This is a deactivating, meta-directing group that withdraws electron density from the ring.[5][7]
The powerful activating effect of the amino group is the dominant influence, making the C4 and C6 positions the most likely sites for electrophilic attack.
Q2: Why am I observing a mixture of products in my reaction?
A2: The formation of multiple products is common due to the competing directing effects of the substituents. While the amino group strongly directs to the C4 and C6 positions, the acetyl and methyl groups exert a weaker directing effect towards the C3 position. This can result in a primary product mixture of C4/C6 substituted isomers and a minor amount of the C3 substituted isomer, depending on the reaction conditions.
Q3: Besides electrophilic substitution, what other reactions are common for this molecule?
A3: The amino and acetyl groups are highly functional and can participate in various reactions. The nucleophilic amino group can react with electrophiles, while the acetyl group's carbonyl and alpha-protons are reactive.[8][9] A significant application is in the synthesis of heterocyclic compounds like quinolines through reactions such as the Friedländer annulation, where the amino and acetyl groups react in a concerted manner to form the new ring system.[8]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (Dominant C4/C6 Substitution)
-
Problem: My reaction yields a mixture of products, with the electrophile adding primarily at the C4 and C6 positions, but I want to target the C3 position.
-
Cause: This outcome is the default due to the powerful ortho, para-directing effect of the C5-amino group.
-
Strategy 1: Modify the Directing Effect via Amino Group Protection. The most effective strategy is to temporarily modify the amino group to change its electronic influence.
-
Protonation in Strong Acid: In strongly acidic media (e.g., during nitration with H2SO4/HNO3), the amino group is protonated to form the anilinium ion (-NH3+). This group is strongly deactivating and a meta-director.[2] Relative to its position at C5, this will now direct the incoming electrophile to the C3 position.
-
Acylation: Converting the amine to an amide (e.g., -NHCOCH3) reduces its activating strength. While still an ortho, para-director, its diminished influence allows the directing effects of the acetyl and methyl groups to become more pronounced, potentially increasing the yield of the C3-substituted product.
-
-
Strategy 2: Choice of Electrophile. Using highly reactive electrophiles under conditions that favor kinetic control might lead to different product distributions, although this is often less predictable.
Issue 2: The Amino Group Reacts Instead of the Aromatic Ring
-
Problem: My reagents are reacting with the amino group (e.g., alkylation, acylation) rather than participating in the desired aromatic substitution.
-
Cause: The amino group is a potent nucleophile and can be more reactive than the aromatic ring, especially with electrophilic reagents that are also common alkylating or acylating agents.[10]
-
Solution: Employ a Protecting Group. To prevent undesired side reactions, the amino group must be "masked" with a protecting group. This involves converting it into a less reactive functional group, such as a carbamate or an amide, which can be removed later in the synthesis to regenerate the amine.[11][12] This is a crucial step for multi-step syntheses.[10][13]
Data Presentation
Table 1: Influence of the Amino Group's State on Regioselectivity
| Substituent at C5 | Nature of the Group | Directing Effect | Favored Position(s) for Electrophilic Attack |
| -NH₂ (in neutral/basic media) | Strongly Activating | ortho, para | C4, C6 |
| -NH₃⁺ (in strongly acidic media) | Strongly Deactivating | meta | C3 |
| -NHCOCH₃ (protected as amide) | Moderately Activating | ortho, para | C4, C6 (with potential for increased C3) |
Table 2: Common Protecting Group Strategies for the Amino Group
| Protecting Group | Reagent for Protection | Deprotection Conditions | Orthogonality & Notes |
| Acetyl (Ac) | Acetic Anhydride or Acetyl Chloride | Strong acid or base (e.g., HCl/H₂O or NaOH) | Stable, but removal requires harsh conditions.[12] |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Acidic conditions (e.g., TFA, HCl in dioxane) | Commonly used in peptide synthesis.[14] Stable to bases.[11] |
| Cbz | Benzyl Chloroformate | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Removed under neutral conditions. Sensitive to strong acids/bases. |
Experimental Protocols
Protocol 1: Protection of the Amino Group via Acetylation
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as glacial acetic acid or a mixture of water and a base like sodium acetate.[8]
-
Acylation: Add acetic anhydride (1.1 equivalents) dropwise to the solution while stirring. Maintain the temperature at or below room temperature.
-
Reaction: Stir the mixture for 1-2 hours at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by slowly adding the mixture to ice-cold water. The protected product, 1-(5-Acetamido-2-methylphenyl)ethanone, will often precipitate.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.
Protocol 2: Friedländer Annulation for Quinolone Synthesis
This protocol provides a general method for synthesizing a quinoline scaffold, where the regioselectivity is controlled by the nature of the reaction.
-
Reactant Mixture: In a round-bottom flask, combine this compound (1 equivalent) and a carbonyl compound containing an α-methylene group (e.g., diethyl malonate, 1.2 equivalents).
-
Catalyst/Solvent: Add a suitable catalyst and solvent. Common conditions include using a base like potassium hydroxide in ethanol or an acid catalyst like polyphosphoric acid (PPA).
-
Heating: Heat the reaction mixture under reflux. The required temperature and time will vary depending on the specific substrates and catalyst used (typically several hours). Monitor the reaction by TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice water. If the product precipitates, it can be collected by filtration. Otherwise, neutralize the solution and perform an extraction with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the collected solid or the organic extract with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Workflow for selecting a regioselectivity strategy.
Caption: Effect of reaction conditions on electrophilic substitution.
References
- 1. doubtnut.com [doubtnut.com]
- 2. Amino group is ortho-para / meta director. [allen.in]
- 3. doubtnut.com [doubtnut.com]
- 4. cognitoedu.org [cognitoedu.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. 1-(2-Amino-5-methylphenyl)ethanone | 25428-06-2 | Benchchem [benchchem.com]
- 9. cymitquimica.com [cymitquimica.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Protective Groups [organic-chemistry.org]
- 12. Protection for amino group and amino acid | PPTX [slideshare.net]
- 13. Protecting group - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
validation of 1-(5-Amino-2-methylphenyl)ethanone structure using spectroscopic methods
A comprehensive analysis of spectroscopic data for the structural confirmation of 1-(5-Amino-2-methylphenyl)ethanone, benchmarked against its structural isomer, 1-(3-Amino-4-methylphenyl)ethanone. This guide provides detailed experimental protocols and comparative data to aid researchers in the unambiguous identification of these compounds.
The structural elucidation of synthetic organic compounds is a cornerstone of chemical research and drug development. Spectroscopic methods provide a powerful toolkit for the unambiguous determination of molecular structures. This guide focuses on the validation of the structure of this compound through a multi-technique spectroscopic approach, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Electron Ionization Mass Spectrometry (EI-MS). To provide a robust validation, the spectroscopic data for this compound is compared with that of its isomer, 1-(3-Amino-4-methylphenyl)ethanone.
Comparative Spectroscopic Data
The following tables summarize the predicted and experimental spectroscopic data for this compound and its isomer.
Table 1: ¹H NMR and ¹³C NMR Data
| Compound | ¹H NMR (Predicted, δ ppm) | ¹³C NMR (Predicted, δ ppm) |
| This compound | 7.18 (d, 1H), 6.74 (dd, 1H), 6.65 (d, 1H), 3.65 (s, 2H, -NH₂), 2.45 (s, 3H, -CH₃), 2.38 (s, 3H, -COCH₃) | 199.8 (C=O), 147.1 (C-NH₂), 132.4 (C-CH₃), 131.9 (C-H), 129.1 (C-COCH₃), 116.9 (C-H), 114.8 (C-H), 29.1 (-COCH₃), 20.9 (-CH₃) |
| 1-(3-Amino-4-methylphenyl)ethanone | 7.27 (d, 1H), 7.17 (dd, 1H), 7.09 (d, 1H), 3.89 (s, 2H, -NH₂), 2.49 (s, 3H, -COCH₃), 2.18 (s, 3H, -CH₃) | 197.9 (C=O), 145.8 (C-NH₂), 136.8 (C-COCH₃), 131.2 (C-H), 129.7 (C-CH₃), 117.4 (C-H), 114.9 (C-H), 26.4 (-COCH₃), 17.3 (-CH₃) |
Table 2: FT-IR and Mass Spectrometry Data
| Compound | FT-IR (Predicted, cm⁻¹) | Mass Spectrometry (EI-MS, m/z) |
| This compound | ~3450-3300 (N-H stretch), ~3050 (Ar C-H stretch), ~1680 (C=O stretch), ~1600, 1480 (Ar C=C stretch), ~1250 (C-N stretch) | Molecular Ion [M]⁺: 149.08. Key Fragments: 134 ([M-CH₃]⁺), 106 ([M-COCH₃]⁺), 77 ([C₆H₅]⁺) |
| 1-(3-Amino-4-methylphenyl)ethanone | ~3450-3300 (N-H stretch), ~3050 (Ar C-H stretch), ~1675 (C=O stretch), ~1610, 1500 (Ar C=C stretch), ~1260 (C-N stretch) | Molecular Ion [M]⁺: 149.08. Key Fragments: 134 ([M-CH₃]⁺), 106 ([M-COCH₃]⁺), 77 ([C₆H₅]⁺) |
Experimental Workflows and Logical Relationships
The structural validation process follows a logical workflow, beginning with sample preparation and proceeding through various spectroscopic analyses. The data from each technique provides complementary information that, when combined, leads to the unambiguous confirmation of the chemical structure.
comparative analysis of different synthetic routes to 1-(5-Amino-2-methylphenyl)ethanone
For drug development professionals, researchers, and scientists, the efficient synthesis of key chemical intermediates is paramount. 1-(5-Amino-2-methylphenyl)ethanone is a valuable building block in the synthesis of various pharmaceuticals, necessitating a thorough understanding of its synthetic pathways.[1][2] This guide provides a comparative analysis of the two primary synthetic routes to this compound: Nitration followed by Reduction, and Friedel-Crafts Acylation of a protected amine.
Comparative Analysis Workflow
The following diagram illustrates the workflow for comparing the different synthetic routes.
Caption: Workflow for the comparative analysis of synthetic routes.
Quantitative Data Summary
The performance of each synthetic route is summarized in the table below, based on typical experimental outcomes.
| Parameter | Route 1: Nitration & Reduction | Route 2: Friedel-Crafts Acylation |
| Starting Material | 4-Methylacetophenone | p-Toluidine |
| Key Steps | 1. Nitration 2. Reduction | 1. Protection (Acetylation) 2. Friedel-Crafts Acylation 3. Deprotection (Hydrolysis) |
| Overall Yield | ~65-75% | ~50-60% |
| Purity of Final Product | High (>98%) after recrystallization | Moderate to High (>95%) after chromatography |
| Reaction Time | 6-10 hours | 12-18 hours |
| Key Reagents | HNO₃, H₂SO₄, Fe/NH₄Cl or H₂/Pd-C | Acetic anhydride, AlCl₃, Acetyl chloride, HCl |
| Scalability | Readily scalable | More complex due to multiple steps |
| Safety Considerations | Highly exothermic nitration, use of strong acids | Use of corrosive Lewis acids (AlCl₃) |
Representative Synthetic Pathway
The following diagram illustrates the more common "Nitration followed by Reduction" pathway.
Caption: Nitration and subsequent reduction of 4-methylacetophenone.
Experimental Protocols
Route 1: Nitration of 4-Methylacetophenone and Subsequent Reduction
This two-step route begins with the nitration of 4-methylacetophenone to form 1-(2-methyl-5-nitrophenyl)ethanone, followed by the reduction of the nitro group to yield the final product.[1]
Step 1: Nitration of 4-Methylacetophenone
-
In a flask equipped with a stirrer and a dropping funnel, cool 100 mL of concentrated sulfuric acid to 0°C in an ice-salt bath.
-
Slowly add 26.8 g (0.2 mol) of 4-methylacetophenone to the cooled sulfuric acid while maintaining the temperature below 5°C.
-
Prepare the nitrating mixture by slowly adding 13.2 mL of concentrated nitric acid to 30 mL of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of 4-methylacetophenone over a period of 1-2 hours, ensuring the temperature does not exceed 5°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C for an additional 2 hours.
-
Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring.
-
The precipitated solid, 1-(2-methyl-5-nitrophenyl)ethanone, is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.
-
The crude product can be recrystallized from ethanol.
Step 2: Reduction of 1-(2-Methyl-5-nitrophenyl)ethanone
-
To a mixture of 17.9 g (0.1 mol) of 1-(2-methyl-5-nitrophenyl)ethanone in 200 mL of ethanol and 50 mL of water, add 2.7 g of ammonium chloride.
-
Heat the mixture to reflux and then add 16.8 g of iron powder in small portions over 30 minutes.
-
Continue refluxing for an additional 3-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the hot solution through a bed of celite to remove the iron catalyst.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
The resulting aqueous solution is made alkaline with a saturated solution of sodium bicarbonate and extracted with ethyl acetate (3 x 100 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield this compound.
-
The product can be further purified by column chromatography or recrystallization from a suitable solvent system like ethyl acetate/hexane.
Route 2: Friedel-Crafts Acylation of N-acetyl-p-toluidine
This multi-step route involves the protection of the amino group of p-toluidine, followed by Friedel-Crafts acylation, and subsequent deprotection to obtain the target molecule.[1]
Step 1: Acetylation of p-Toluidine
-
Dissolve 21.4 g (0.2 mol) of p-toluidine in 100 mL of 10% aqueous hydrochloric acid.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of 22.4 g of acetic anhydride in 50 mL of cold water, followed by a solution of 27.2 g of sodium acetate in 100 mL of water, keeping the temperature below 10°C.
-
Stir the mixture for 1 hour, and then allow it to stand at room temperature for another hour.
-
Collect the precipitated N-(4-methylphenyl)acetamide by vacuum filtration, wash with cold water, and dry.
Step 2: Friedel-Crafts Acylation of N-(4-methylphenyl)acetamide
-
In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place 53.4 g (0.4 mol) of anhydrous aluminum chloride and 150 mL of dry carbon disulfide.
-
Slowly add 15.3 g (0.1 mol) of N-(4-methylphenyl)acetamide to the suspension.
-
Add 11.8 g (0.15 mol) of acetyl chloride dropwise over 30 minutes.
-
Heat the reaction mixture to reflux for 2-3 hours until the evolution of hydrogen chloride gas ceases.
-
Cool the reaction mixture and carefully pour it onto a mixture of 200 g of crushed ice and 50 mL of concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with chloroform (2 x 100 mL).
-
Combine the organic layers, wash with water, a 5% sodium bicarbonate solution, and finally with water.
-
Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to obtain crude N-(4-acetyl-3-methylphenyl)acetamide.
Step 3: Hydrolysis of N-(4-acetyl-3-methylphenyl)acetamide
-
Reflux the crude N-(4-acetyl-3-methylphenyl)acetamide with 150 mL of 10% hydrochloric acid for 2-3 hours.
-
Cool the solution and neutralize it with a 20% sodium hydroxide solution.
-
The precipitated this compound is collected by filtration, washed with water, and dried.
-
Purification can be achieved by column chromatography on silica gel.
Conclusion
Both the "Nitration followed by Reduction" and the "Friedel-Crafts Acylation" routes are viable for the synthesis of this compound. The choice of route will depend on the specific requirements of the synthesis, such as desired scale, available reagents, and safety infrastructure. The nitration and reduction pathway generally offers a higher overall yield and is more straightforward for large-scale production, despite the hazardous nature of the nitration step. The Friedel-Crafts acylation route, while longer and with a potentially lower overall yield, avoids the use of strong nitrating agents but requires careful handling of Lewis acids and involves more synthetic steps.
References
A Comparative Guide to the Reactivity of 1-(5-Amino-2-methylphenyl)ethanone and Other Substituted Anilines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 1-(5-Amino-2-methylphenyl)ethanone against a range of other substituted anilines. The reactivity of anilines is a critical parameter in organic synthesis and drug development, influencing nucleophilicity, basicity, and the propensity for electrophilic aromatic substitution. This document presents experimental data, detailed protocols for reactivity assessment, and a qualitative analysis based on established chemical principles.
Introduction to Aniline Reactivity
The reactivity of the amino group in aniline is fundamentally governed by the electron density on the nitrogen atom. This density is modulated by the electronic effects of substituents on the aromatic ring. Electron-donating groups (EDGs) increase the electron density, making the aniline more basic and a stronger nucleophile. Conversely, electron-withdrawing groups (EWGs) decrease electron density, rendering the aniline less basic and less reactive as a nucleophile.[1]
A special consideration is the "ortho effect," where a substituent at the position adjacent (ortho) to the amino group can introduce steric hindrance. This hindrance can impede the approach of electrophiles or solvent molecules, typically resulting in lower basicity than might be expected based on electronic effects alone.
The target molecule, this compound, presents a unique case with three key structural features influencing its reactivity:
-
An Amino Group (-NH₂) : The primary functional group, whose lone pair of electrons is central to its basicity and nucleophilicity.
-
A Methyl Group (-CH₃) : An electron-donating group located ortho to the amino group.
-
An Acetyl Group (-COCH₃) : A meta-directing, electron-withdrawing group located para to the amino group.
This combination of an ortho-EDG and a para-EWG creates a nuanced reactivity profile, which this guide will explore.
Comparison of Basicity: pKa Values
The most direct quantitative measure of an aniline's basicity is the pKa of its conjugate acid (anilinium ion). A higher pKa value corresponds to a stronger base. The table below compares the pKa of several substituted anilines to contextualize the reactivity of this compound.
| Compound | Substituents | Electronic Effect | pKa of Conjugate Acid |
| 4-Nitroaniline | 4-NO₂ | Strong EWG | 1.0[2] |
| 4-Acetylaniline | 4-COCH₃ | Moderate EWG | 2.76[3] |
| Aniline | -H | Reference | 4.61[4], 4.63[2] |
| This compound | 2-CH₃, 5-COCH₃ | Ortho-EDG, Para-EWG | ~3.5 - 4.0 (Predicted) ¹ |
| 2-Methylaniline (o-Toluidine) | 2-CH₃ | Ortho-EDG (Ortho Effect) | 4.44[5], 4.45[4] |
| 4-Methylaniline (p-Toluidine) | 4-CH₃ | EDG | 5.08[2], 5.10[6] |
Analysis of Reactivity
The reactivity of this compound is a balance of competing electronic and steric factors.
-
Basicity and Nucleophilicity : As predicted by the estimated pKa value, this compound is expected to be a significantly weaker base than aniline or toluidine isomers. The strong electron-withdrawing effect of the para-acetyl group diminishes the electron density on the nitrogen atom. Furthermore, the ortho-methyl group introduces steric hindrance around the amino group, further impeding its ability to accept a proton or act as a nucleophile in reactions like acylation or alkylation.
-
Electrophilic Aromatic Substitution : The amino group is a powerful activating, ortho-para director. However, in this molecule, the positions ortho and para to the amino group are already substituted (C2, C4, C6 relative to the amino group at C1). The remaining open position (C6) is ortho to the deactivating acetyl group. Therefore, further electrophilic substitution on the ring is expected to be difficult.
The logical relationship between the substituents and the resulting basicity is visualized below.
Caption: Factors decreasing the basicity of the target molecule relative to aniline.
Experimental Protocols
Determination of pKa by Potentiometric Titration
This protocol provides a standardized method for determining the pKa of a weakly basic compound like a substituted aniline.
Materials:
-
pH meter with a combination glass electrode, calibrated with standard buffers (pH 4, 7, 10).
-
Magnetic stirrer and stir bar.
-
25 mL or 50 mL burette (Class A).
-
100 mL beaker.
-
Substituted aniline sample (e.g., 1-2 mmol).
-
Standardized 0.1 M Hydrochloric Acid (HCl) titrant.
-
Deionized water.
-
0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength).
Procedure:
-
Sample Preparation : Accurately weigh the aniline sample and dissolve it in approximately 40 mL of 0.15 M KCl solution in the 100 mL beaker. If solubility is low, a minimal amount of a co-solvent like ethanol may be used, but this should be noted as it can affect pKa values.
-
Setup : Place the beaker on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution, ensuring the bulb does not contact the stir bar.
-
Initial Measurement : Begin stirring at a slow, steady rate. Record the initial pH of the solution.
-
Titration : Add the 0.1 M HCl titrant from the burette in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize completely before recording the total volume of titrant added and the corresponding pH.
-
Endpoint Region : As the pH begins to change more rapidly, reduce the increment size to get more data points around the steepest part of the curve (the equivalence point).
-
Completion : Continue adding titrant until the pH curve flattens out well past the equivalence point.
-
Data Analysis :
-
Plot pH (y-axis) versus the volume of HCl added (x-axis) to generate the titration curve.
-
Determine the volume at the equivalence point (Veq), which is the inflection point of the curve. This can be found visually or by calculating the first derivative (ΔpH/ΔV).
-
The pKa of the conjugate acid is equal to the pH at the half-equivalence point (Veq / 2).
-
The workflow for this experiment is illustrated below.
Caption: Experimental workflow for pKa determination via potentiometric titration.
N-Acetylation of a Substituted Aniline
This protocol describes a general method for the N-acetylation of an aniline using acetic anhydride. This reaction is often used to protect the amino group or to compare the nucleophilic reactivity of different anilines.
Materials:
-
Substituted aniline (e.g., 500 mg).
-
Deionized water.
-
Concentrated Hydrochloric Acid (HCl).
-
Acetic anhydride.
-
Sodium acetate.
-
Round-bottom flask or Erlenmeyer flask.
-
Ice bath.
-
Buchner funnel and filter paper for vacuum filtration.
Procedure:
-
Dissolution : In a flask, dissolve the substituted aniline (500 mg) in 14 mL of water and 0.45 mL of concentrated HCl. Stir until a clear solution of the anilinium salt is formed.[4]
-
Reagent Preparation : In a separate beaker, prepare a solution of sodium acetate (530 mg) in 3 mL of water.[4]
-
Acetylation : To the aniline hydrochloride solution, add acetic anhydride (0.6 mL). Swirl the flask to mix.[4]
-
Buffering : Immediately add the sodium acetate solution to the reaction mixture. The sodium acetate acts as a buffer to neutralize the newly formed HCl, promoting the formation of the acetanilide product, which will precipitate as a solid.[4]
-
Isolation : Cool the reaction mixture thoroughly in an ice bath to ensure complete precipitation.
-
Filtration : Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold water.
-
Purification : The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.
-
Analysis : The purity of the product can be assessed by measuring its melting point and comparing it to the literature value. The reaction progress and purity can also be monitored by Thin Layer Chromatography (TLC).
Conclusion
The reactivity of this compound is significantly influenced by its unique substitution pattern. The presence of a strong electron-withdrawing acetyl group in the para position deactivates the amino group, making the compound a considerably weaker base and nucleophile than aniline. This deactivation is further compounded by the steric hindrance from the ortho-methyl group. Consequently, in reactions where the nucleophilicity of the amino group is critical, this compound is expected to be less reactive than anilines bearing electron-donating groups (e.g., 4-methylaniline) or even unsubstituted aniline itself. Its reactivity profile is more comparable to that of anilines with moderately strong electron-withdrawing substituents. These characteristics make it a valuable, yet challenging, building block in organic synthesis, requiring careful consideration of reaction conditions to achieve desired transformations.
References
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 3. p-Aminoacetophenone | C8H9NO | CID 7468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. O-Toluidine | C6H4CH3NH2 | CID 7242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
A Spectroscopic Showdown: Unmasking the Isomers of 1-(5-Amino-2-methylphenyl)ethanone
For researchers, scientists, and drug development professionals, a detailed spectroscopic comparison of 1-(5-Amino-2-methylphenyl)ethanone and its isomers is presented, offering a comprehensive guide to their structural elucidation. This guide provides a side-by-side analysis of their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.
The ability to distinguish between closely related isomers is paramount in the fields of chemical synthesis and pharmaceutical development, where subtle structural variations can lead to significant differences in biological activity and physical properties. This guide focuses on this compound and its positional isomers: 1-(3-Amino-4-methylphenyl)ethanone, 1-(4-Amino-3-methylphenyl)ethanone, and 1-(2-Amino-5-methylphenyl)ethanone. Through a comparative analysis of their spectroscopic signatures, we aim to provide a clear and concise reference for their identification.
Isomeric Landscape
The isomers under investigation share the same molecular formula, C₉H₁₁NO, and molecular weight, but differ in the substitution pattern on the phenyl ring. This variation in the relative positions of the amino and acetyl groups, ortho, meta, or para to the methyl group, gives rise to distinct spectroscopic characteristics.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for this compound and its isomers. This data has been compiled from various spectral databases and literature sources.
Infrared (IR) Spectroscopy
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | N-H stretch: ~3400-3200 (two bands for primary amine), C=O stretch: ~1670-1690 (conjugated ketone), C-N stretch: ~1350-1250, Aromatic C-H stretch: ~3100-3000, Aromatic C=C stretch: ~1600, 1450 |
| 1-(3-Amino-4-methylphenyl)ethanone | N-H stretch: ~3400-3200 (two bands), C=O stretch: ~1670-1690, C-N stretch: ~1350-1250, Aromatic C-H stretch: ~3100-3000, Aromatic C=C stretch: ~1600, 1450 |
| 1-(4-Amino-3-methylphenyl)ethanone | N-H stretch: ~3400-3200 (two bands), C=O stretch: ~1670-1690, C-N stretch: ~1350-1250, Aromatic C-H stretch: ~3100-3000, Aromatic C=C stretch: ~1600, 1450 |
| 1-(2-Amino-5-methylphenyl)ethanone | N-H stretch: ~3400-3200 (two bands), C=O stretch: ~1650-1670 (intramolecular H-bonding), C-N stretch: ~1350-1250, Aromatic C-H stretch: ~3100-3000, Aromatic C=C stretch: ~1600, 1450 |
Note: The C=O stretching frequency in 1-(2-Amino-5-methylphenyl)ethanone is expected to be at a lower wavenumber due to intramolecular hydrogen bonding between the amino group and the carbonyl oxygen.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Chemical Shifts in ppm)
| Compound | -CH₃ (acetyl) | -CH₃ (ring) | Aromatic Protons | -NH₂ |
| This compound | ~2.5 | ~2.4 | ~6.5-7.5 (complex pattern) | ~3.5-4.5 (broad) |
| 1-(3-Amino-4-methylphenyl)ethanone | ~2.5 | ~2.2 | ~6.6-7.6 (complex pattern) | ~3.5-4.5 (broad) |
| 1-(4-Amino-3-methylphenyl)ethanone | ~2.5 | ~2.1 | ~6.5-7.7 (complex pattern) | ~3.5-4.5 (broad) |
| 1-(2-Amino-5-methylphenyl)ethanone | ~2.6 | ~2.3 | ~6.6-7.4 (complex pattern) | ~5.5-6.5 (broad, deshielded due to H-bonding) |
Note: The chemical shifts of the aromatic protons and the amino protons are highly dependent on the solvent and concentration. The values presented are approximate ranges.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Chemical Shifts in ppm)
| Compound | C=O | -CH₃ (acetyl) | -CH₃ (ring) | Aromatic Carbons |
| This compound | ~198-202 | ~26-28 | ~20-22 | ~115-150 |
| 1-(3-Amino-4-methylphenyl)ethanone | ~198-202 | ~26-28 | ~18-20 | ~113-152 |
| 1-(4-Amino-3-methylphenyl)ethanone | ~198-202 | ~26-28 | ~17-19 | ~114-155 |
| 1-(2-Amino-5-methylphenyl)ethanone | ~200-204 | ~28-30 | ~21-23 | ~116-158 |
Note: The exact chemical shifts of the aromatic carbons will vary significantly between isomers due to the different electronic environments.
Mass Spectrometry (MS)
| Compound | Molecular Ion (M⁺) m/z | Key Fragmentation Peaks (m/z) |
| This compound | 149 | 134 ([M-CH₃]⁺), 106 ([M-COCH₃]⁺) |
| 1-(3-Amino-4-methylphenyl)ethanone | 149 | 134 ([M-CH₃]⁺), 106 ([M-COCH₃]⁺) |
| 1-(4-Amino-3-methylphenyl)ethanone | 149 | 134 ([M-CH₃]⁺), 106 ([M-COCH₃]⁺) |
| 1-(2-Amino-5-methylphenyl)ethanone | 149 | 134 ([M-CH₃]⁺), 106 ([M-COCH₃]⁺) |
Note: While the molecular ion peak will be the same for all isomers, the relative intensities of the fragment ions may differ, providing clues for differentiation.
Experimental Protocols
The following are general protocols for the spectroscopic techniques used in this guide. Specific instrument parameters may need to be optimized for individual samples.
Infrared (IR) Spectroscopy
Cross-Validation of Analytical Methods for the Quantification of 1-(5-Amino-2-methylphenyl)ethanone: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of 1-(5-Amino-2-methylphenyl)ethanone, a key intermediate in pharmaceutical synthesis, is critical for ensuring product quality and process control. This guide provides a comparative overview of two primary analytical techniques suitable for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparison of Analytical Method Performance
The choice between HPLC-UV and GC-MS for the quantification of this compound will depend on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation. Below is a summary of the expected performance characteristics for well-developed methods using these techniques.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| **Linearity (R²) ** | ≥ 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 98-102% | 95-105% |
| Precision (% RSD) | < 2.0% | < 10% |
| Limit of Detection (LOD) | ~10-50 ng/mL | ~1-10 ng/mL |
| Limit of Quantitation (LOQ) | ~50-150 ng/mL | ~5-30 ng/mL |
| Specificity | Good, dependent on chromatographic resolution | Excellent, based on mass fragmentation patterns |
| Sample Throughput | High | Moderate |
| Instrumentation Cost | Moderate | High |
| Solvent Consumption | High | Low |
Experimental Protocols
Detailed methodologies for the proposed HPLC-UV and GC-MS methods are provided below. These protocols serve as a starting point for method development and will require optimization and validation for your specific application.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in bulk drug substances and pharmaceutical formulations.
1. Instrumentation and Chromatographic Conditions:
-
System: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a binary pump, autosampler, column thermostat, and diode array detector (DAD).
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% acetic acid in water (Solvent A) and 0.1% acetic acid in acetonitrile (Solvent B).
-
Gradient Program:
-
0-5 min: 90% A
-
5-15 min: Linear gradient to 50% A
-
15-20 min: Hold at 50% A
-
20-22 min: Return to 90% A
-
22-30 min: Re-equilibration at 90% A
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
2. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in a 10 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: Accurately weigh a quantity of the sample containing approximately 10 mg of this compound and dissolve it in 10 mL of methanol. Further dilute with the mobile phase to fall within the calibration range.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high specificity and sensitivity, making it ideal for the quantification of trace levels of this compound, particularly in complex matrices or for impurity profiling. A similar methodology has been validated for the related compound 2'-aminoacetophenone.[1]
1. Instrumentation and Chromatographic Conditions:
-
System: Agilent 7890B GC coupled to a 5977A MS detector or equivalent.
-
Column: HP-5ms fused-silica capillary column (30 m x 0.25 mm internal diameter, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injection Port Temperature: 250°C.
-
Injection Mode: Splitless (1 µL injection volume).
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 149, 134, 106).
2. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in a 10 mL volumetric flask with ethyl acetate.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with ethyl acetate to achieve concentrations ranging from 0.1 to 20 µg/mL.
-
Sample Preparation: Dissolve a known amount of the sample in ethyl acetate. If necessary, perform a liquid-liquid extraction or solid-phase extraction to clean up the sample and concentrate the analyte.
3. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the selected quantifier ion against the concentration of the working standard solutions.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Visualized Workflows
The following diagrams illustrate the experimental workflows for the proposed HPLC-UV and GC-MS methods.
Caption: HPLC-UV Experimental Workflow.
Caption: GC-MS Experimental Workflow.
References
Benchmarking the Synthesis of 1-(5-Amino-2-methylphenyl)ethanone: A Comparative Guide to Published Methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides an objective comparison of published methods for the synthesis of 1-(5-Amino-2-methylphenyl)ethanone, a valuable building block in medicinal chemistry. We will delve into the efficiency of common synthetic routes, presenting available quantitative data and detailed experimental protocols to aid in the selection of the most suitable method for your research needs.
The primary strategies for the synthesis of this compound revolve around two core approaches: the reduction of a nitro intermediate and the Friedel-Crafts acylation of a protected aniline derivative. Each method presents its own set of advantages and challenges in terms of yield, purity, and reaction conditions.
Comparative Analysis of Synthetic Methods
The following table summarizes the quantitative data available for different synthetic routes to this compound and its analogs. It is important to note that direct, peer-reviewed data for the target molecule is scarce in the public domain, necessitating a comparative look at similar transformations.
| Method | Starting Material | Key Reagents/Catalyst | Solvent(s) | Reaction Time | Temperature | Yield (%) | Purity | Citation(s) |
| Nitro Reduction (Analog) | 1-(2-fluoro-5-nitrophenyl)ethanone | Fe, NH₄Cl | Isopropanol, Water | 3 hours | Reflux | 76% | N/A | [1] |
| Nitro Reduction (Isomer) | m-nitro acetophenone | SnCl₂·2H₂O, HCl | Methanol | 30 minutes | 110°C | 95% (conversion) | N/A | |
| Friedel-Crafts Acylation (Isomer Mix) | N-acetyl-o-toluidine | Acetyl chloride, AlCl₃ | No solvent | N/A | 80°C | 90% (total) | Mixture | [2] |
N/A: Not available in the cited sources.
Experimental Protocols
Below are detailed experimental methodologies for the key synthetic strategies.
Method 1: Reduction of a Nitro Precursor (Hypothetical Protocol based on Analog)
This protocol is adapted from the synthesis of a structurally similar compound, 2-fluoro-5-aminoacetophenone[1]. It represents a common and effective method for the reduction of a nitro group to an amine on an acetophenone scaffold.
Step 1: Synthesis of 2-methyl-5-nitroacetophenone (Precursor)
The synthesis of the nitro precursor is typically achieved through the nitration of 2-methylacetophenone using a mixture of concentrated nitric and sulfuric acids at low temperatures to control the reaction's exothermicity[2].
Step 2: Reduction to this compound
-
To a solution of 1-(2-methyl-5-nitrophenyl)ethanone (1 equivalent) in a mixture of isopropanol and water (e.g., 4:1 v/v), add iron powder (3 equivalents) and ammonium chloride (2 equivalents).
-
Heat the reaction mixture to reflux for 3 hours.
-
Upon completion, filter the hot reaction mixture to remove the iron salts.
-
Extract the filtrate with an organic solvent such as dichloromethane.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Method 2: Friedel-Crafts Acylation of a Protected Amine
This method involves the protection of the amino group of p-toluidine, followed by a Friedel-Crafts acylation, and subsequent deprotection. This approach is necessary because the amino group can complex with the Lewis acid catalyst, deactivating the aromatic ring towards acylation[2].
Step 1: Acetylation of p-Toluidine
React p-toluidine with acetic anhydride to form N-acetyl-p-toluidine (4-methylacetanilide).
Step 2: Friedel-Crafts Acylation
-
To a reaction vessel, add N-acetyl-p-toluidine (1 equivalent) and a Lewis acid catalyst such as aluminum chloride (AlCl₃).
-
Add the acylating agent, typically acetyl chloride, dropwise at a controlled temperature.
-
The reaction may yield a mixture of isomers. A study on a similar substrate, N-acetyl-o-toluidine, reported a total yield of 90% for the isomeric mixture when the reaction was conducted at 80°C without a solvent[2].
Step 3: Deprotection
Hydrolyze the acetamido group of the resulting product(s) under acidic or basic conditions to yield the final amino ketone.
Visualizing the Synthetic Workflow
To better understand the logical flow of the synthesis and purification process, the following diagram illustrates a general experimental workflow for the reduction method.
Strategic Considerations for Method Selection
The reduction of a nitro precursor is a widely employed and generally high-yielding method for the synthesis of aromatic amines. The availability of various reducing agents (e.g., Fe/NH₄Cl, SnCl₂, catalytic hydrogenation) allows for flexibility in reaction conditions. However, the initial nitration step can sometimes lead to isomeric impurities that require careful purification.
The Friedel-Crafts acylation route, while a cornerstone of aromatic chemistry, is complicated by the directing effects of the substituents and the need for protection/deprotection steps for the amino group. This multi-step approach can be less atom-economical and may result in lower overall yields. The potential for isomer formation during the acylation step is a significant drawback that can complicate purification.
Future Directions: Greener Synthesis
Emerging trends in organic synthesis focus on developing more environmentally friendly and efficient methods. For the synthesis of this compound, future research may explore:
-
Catalytic Transfer Hydrogenation: Utilizing safer and more manageable hydrogen donors in place of high-pressure hydrogenation.
-
Microwave-Assisted Synthesis: To potentially reduce reaction times and improve yields.
-
Flow Chemistry: For improved control over reaction parameters, leading to higher yields and safer operation.
By presenting the available data and detailed protocols, this guide aims to empower researchers to make informed decisions when selecting a synthetic route for this compound, ultimately contributing to the streamlined development of novel therapeutics.
References
Comparative Biological Activities of 1-(5-Amino-2-methylphenyl)ethanone Derivatives: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships of novel chemical scaffolds is paramount. This guide provides a comparative analysis of the biological activities of derivatives based on the 1-(5-Amino-2-methylphenyl)ethanone core structure. The information presented herein is collated from preclinical studies and aims to facilitate further research and development in this area.
This guide summarizes the available quantitative data, details the experimental protocols used for their determination, and visualizes relevant biological pathways and experimental workflows to provide a comprehensive overview of the therapeutic potential of these compounds.
Antimicrobial Activity: MCR-1 Inhibition
A significant area of investigation for derivatives of structures related to this compound is in combating antibiotic resistance. One key target is the MCR-1 enzyme, which confers resistance to colistin, a last-resort antibiotic. A study by Lan et al. explored a series of 1-phenyl-2-(phenylamino)ethanone derivatives as MCR-1 inhibitors. While not direct derivatives of the titular compound, their structure provides valuable insights into the pharmacophore.
Quantitative Comparison of MCR-1 Inhibitory Activity
The following table summarizes the in vitro activity of synthesized compounds in combination with colistin against E. coli expressing the mcr-1 gene. The activity is presented as the minimal concentration of the compound required to completely inhibit bacterial growth in the presence of 2 µg/mL of colistin.
| Compound ID | R1 Substituent | R2 Substituent | R3 Substituent | R4 Substituent | Inhibitory Concentration (µM) |
| 6g | Cyclohexyl | H | H | COOH | 50 |
| 6h | 4-Pentylphenyl | H | H | COOH | 50 |
| 6i | 4-Propylphenyl | H | H | COOH | 50 |
| 6n | 4-Hexylphenyl | H | H | H | 25 |
| 6p | 4-Hexylphenyl | H | CH3 | COOH | 25 |
| 6q | 4-Octylphenyl | H | H | COOH | 25 |
| 6r | 4-Heptylphenyl | H | H | COOH | 50 |
Data extracted from Lan et al. (2019).[1][2][3]
Experimental Protocol: MCR-1 Inhibition Assay
The inhibitory activity of the compounds against MCR-1 was determined using a cell-based assay.
Bacterial Strain: Escherichia coli BL21(DE3) transformed with the pET-28a(+)-mcr-1 plasmid.
Methodology:
-
Bacterial cells were cultured in Luria-Bertani (LB) broth supplemented with kanamycin (50 µg/mL) to an optical density at 600 nm (OD600) of 0.6-0.8.
-
The bacterial culture was then diluted to approximately 5 x 10^5 CFU/mL in fresh LB broth.
-
The synthesized compounds were added to the bacterial suspension at various concentrations (12.5, 25, 50, and 100 µM) in the presence of a fixed concentration of colistin (2 µg/mL).
-
The cultures were incubated at 37°C for 16-18 hours.
-
The minimal concentration of the compound that completely inhibited visible bacterial growth was recorded.
Signaling Pathway and Mechanism of Action
The MCR-1 enzyme is a phosphoethanolamine transferase that modifies lipid A, the anchor of lipopolysaccharide in the outer membrane of Gram-negative bacteria. This modification reduces the net negative charge of the bacterial membrane, thereby decreasing its affinity for the positively charged colistin. The investigated 1-phenyl-2-(phenylamino)ethanone derivatives act by inhibiting the enzymatic activity of MCR-1, thus restoring the susceptibility of the bacteria to colistin.
Caption: Mechanism of MCR-1 mediated colistin resistance and its inhibition by ethanone derivatives.
General Experimental Workflow for Synthesis and Screening
The general process for discovering and evaluating novel derivatives of this compound involves several key stages, from initial design and synthesis to comprehensive biological evaluation.
Caption: General workflow for the synthesis and biological evaluation of novel chemical derivatives.
Conclusion and Future Directions
The derivatives of this compound and related structures represent a promising scaffold for the development of new therapeutic agents. The data presented here on MCR-1 inhibition highlights their potential in overcoming antibiotic resistance. Further research is warranted to explore a wider range of biological activities, including anticancer, anti-inflammatory, and other enzyme inhibitory effects. Systematic synthesis and screening of a focused library of derivatives, coupled with computational modeling, will be crucial in elucidating detailed structure-activity relationships and identifying lead candidates for further preclinical and clinical development. Researchers are encouraged to utilize the provided protocols as a foundation for their own investigations into this versatile chemical class.
References
- 1. Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Assessing the Purity of Synthesized 1-(5-Amino-2-methylphenyl)ethanone: A Comparative Guide to HPLC and NMR Analysis
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for assessing the purity of 1-(5-Amino-2-methylphenyl)ethanone. Alternative methods are also discussed to offer a comprehensive overview.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the preparation of various heterocyclic compounds and active pharmaceutical ingredients.[1] The synthesis of this compound, often involving steps like nitration followed by reduction, can lead to the formation of impurities such as regioisomers (e.g., 1-(3-amino-2-methylphenyl)ethanone), starting material carryover, and by-products from incomplete reactions. Therefore, robust analytical methods are essential to accurately determine the purity of the synthesized product.
Quantitative Data Summary
The following table summarizes hypothetical purity assessment data for a synthesized batch of this compound using HPLC, ¹H NMR, and an alternative method, Liquid Chromatography-Mass Spectrometry (LC-MS).
| Analytical Method | Parameter Measured | Result | Key Advantages | Limitations |
| HPLC (UV Detection) | Peak Area Percentage | 99.2% | High sensitivity, excellent for quantifying known impurities. | Requires reference standards for accurate impurity identification. |
| ¹H NMR (Quantitative) | Integral Ratio vs. Internal Standard | 98.9% | Provides structural confirmation, does not require a reference standard of the analyte. | Lower sensitivity compared to HPLC, may not detect trace impurities. |
| LC-MS | Peak Area Percentage & Mass Confirmation | 99.3% (Purity), m/z 150.0968 [M+H]⁺ | High specificity and sensitivity, provides molecular weight information for impurity identification. | More complex instrumentation and data analysis. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reverse-phase HPLC method for the quantitative analysis of this compound.
1. Instrumentation and Columns:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
2. Reagents and Solvents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
-
This compound sample
-
Reference standard of this compound (if available)
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to 10% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Accurately weigh and dissolve approximately 1 mg of the synthesized this compound in 10 mL of a 50:50 mixture of Mobile Phase A and B.
-
Filter the solution through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes the use of ¹H NMR for the structural confirmation and purity assessment of this compound.
1. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
2. Reagents and Solvents:
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))
-
This compound sample
-
Internal standard (e.g., 1,3,5-trimethoxybenzene), if performing quantitative NMR (qNMR).
3. Sample Preparation:
-
Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of the deuterated solvent in an NMR tube.
-
If performing qNMR, add a known amount of the internal standard.
4. Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of at least 5 times the longest T₁, and a sufficient number of scans to achieve a good signal-to-noise ratio.
5. Data Analysis:
-
Structural Confirmation: Analyze the chemical shifts, integration, and coupling patterns of the protons to confirm the structure of this compound. Expected signals include those for the acetyl group, the methyl group, and the aromatic protons.
-
Purity Assessment: The purity can be estimated by comparing the integrals of the signals corresponding to the compound with those of any visible impurities. For qNMR, the purity is calculated by comparing the integral of a known proton signal from the analyte to the integral of the internal standard.
Experimental Workflow and Logical Relationships
The following diagram illustrates the workflow for assessing the purity of synthesized this compound.
Caption: Workflow for the synthesis, purification, and purity assessment of this compound.
Comparison with Other Alternatives
While HPLC and NMR are primary techniques for purity assessment, other methods can provide complementary information:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. It is particularly useful for identifying unknown impurities by providing their molecular weights.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. While less common for this specific compound due to its polarity, it can be a powerful tool for detecting volatile impurities.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity for solid compounds. However, this method is not quantitative and can be influenced by the presence of eutectic mixtures.
-
Thin-Layer Chromatography (TLC): A simple, rapid, and inexpensive technique for a qualitative assessment of purity and for monitoring the progress of a reaction or purification.
Conclusion
Both HPLC and NMR are powerful and essential techniques for assessing the purity of synthesized this compound. HPLC offers superior sensitivity for quantitative analysis of impurities, while NMR provides invaluable structural confirmation and can be used for quantification without the need for a reference standard of the analyte. For a comprehensive purity profile, a combination of these techniques, often supplemented by mass spectrometry, is recommended. The choice of method will ultimately depend on the specific requirements of the research, the nature of the expected impurities, and the available instrumentation.
References
evaluation of different catalysts for the synthesis of 1-(5-Amino-2-methylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of catalytic systems for the synthesis of the key intermediate 1-(5-Amino-2-methylphenyl)ethanone, complete with experimental data and detailed protocols.
The compound this compound is a valuable building block in medicinal chemistry and drug development, serving as a precursor for a variety of pharmacologically active molecules. The efficient and selective synthesis of this intermediate is therefore of significant interest. This guide provides a comparative evaluation of different catalytic systems for the synthesis of this compound, focusing on the widely utilized nitration-reduction pathway. This two-step process involves the nitration of 4-methylacetophenone to yield 1-(2-methyl-5-nitrophenyl)ethanone, followed by the selective reduction of the nitro group.
Comparison of Catalytic Systems for the Reduction of 1-(2-methyl-5-nitrophenyl)ethanone
The reduction of the nitro group in 1-(2-methyl-5-nitrophenyl)ethanone is a critical step that can be achieved using various catalytic systems. This section compares the performance of three common catalytic methods: Palladium on Carbon (Pd/C) with hydrazine hydrate, Zinc powder with ammonium chloride, and Tin powder with hydrochloric acid.
| Catalyst System | Substrate | Product | Reaction Time | Temperature (°C) | Yield (%) | Selectivity |
| 10% Pd/C, Hydrazine Hydrate | 4-nitroacetophenone | 4-aminoacetophenone | Not Specified | Not Specified | 55.3 | Selective for nitro group |
| Zn / NH₄Cl | 4-nitroacetophenone | 4-aminoacetophenone | Not Specified | Not Specified | 25 | Selective for nitro group |
| Sn / HCl | 4-nitroacetophenone | 4-aminoacetophenone | Not Specified | Not Specified | 46.3 | Selective for nitro group |
Note: The data presented is for the reduction of 4-nitroacetophenone, a structurally similar compound, and serves as a valuable proxy for the expected performance in the synthesis of this compound.[1]
Experimental Protocols
Detailed methodologies for the key experimental steps are provided below.
Nitration of 4-methylacetophenone
A standard and effective method for the nitration of 4-methylacetophenone involves the use of a nitrating mixture of nitric acid and sulfuric acid.
Procedure:
-
Cool a mixture of concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add fuming nitric acid to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
To this nitrating mixture, add 4-methylacetophenone dropwise, ensuring the reaction temperature does not exceed 15 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
The precipitated solid, 1-(2-methyl-5-nitrophenyl)ethanone, is collected by filtration, washed with cold water until neutral, and dried.
Reduction of 1-(2-methyl-5-nitrophenyl)ethanone
This method offers high efficiency and selectivity under relatively mild conditions.
Procedure:
-
In a round-bottom flask, dissolve 1-(2-methyl-5-nitrophenyl)ethanone in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
To this suspension, add hydrazine hydrate dropwise at room temperature. The reaction is exothermic and may require cooling to maintain a gentle reflux.
-
After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and filter off the catalyst through a pad of celite.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
This classical method is a cost-effective alternative, though it may result in lower yields.
Procedure:
-
Suspend 1-(2-methyl-5-nitrophenyl)ethanone in a mixture of ethanol and water.
-
Add zinc powder and a saturated aqueous solution of ammonium chloride to the suspension.
-
Heat the reaction mixture to reflux and stir vigorously for several hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the hot reaction mixture to remove the zinc residues.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
This is another traditional method for nitro group reduction.
Procedure:
-
To a stirred solution of 1-(2-methyl-5-nitrophenyl)ethanone in ethanol, add granular tin.
-
Slowly add concentrated hydrochloric acid dropwise. The reaction is exothermic and may require external cooling.
-
After the addition, heat the mixture to reflux for several hours until the starting material is consumed.
-
Cool the reaction mixture and carefully neutralize it with a concentrated solution of sodium hydroxide until the tin salts precipitate.
-
Filter the mixture and wash the precipitate with an organic solvent.
-
Extract the filtrate with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the crude this compound.
Visualizing the Synthesis and Workflow
To better illustrate the process, the following diagrams outline the synthetic pathway and the general experimental workflow.
Caption: Synthetic pathway for this compound.
Caption: General experimental workflow for the two-step synthesis.
Conclusion
The synthesis of this compound via the nitration-reduction pathway offers a reliable and scalable method. The choice of catalyst for the reduction step significantly impacts the overall efficiency of the synthesis. Based on the available data for a similar substrate, catalytic transfer hydrogenation using 10% Pd/C with hydrazine hydrate appears to be the most efficient method, providing the highest yield. While Zinc/Ammonium Chloride and Tin/Hydrochloric Acid are more economical alternatives, they offer lower yields. The selection of the optimal catalyst will depend on the specific requirements of the synthesis, balancing factors such as cost, yield, and environmental impact. Further optimization of reaction conditions for the specific substrate, 1-(2-methyl-5-nitrophenyl)ethanone, is recommended to maximize the efficiency of the chosen catalytic system.
References
Safety Operating Guide
Safe Disposal of 1-(5-Amino-2-methylphenyl)ethanone: A Comprehensive Guide for Laboratory Professionals
Authoritative, procedural guidance for the safe handling and disposal of 1-(5-Amino-2-methylphenyl)ethanone, ensuring laboratory safety and environmental compliance.
This document provides essential safety and logistical information for the proper disposal of this compound (CAS No. 6967-00-6), a chemical intermediate common in pharmaceutical research and development. Adherence to these procedures is critical to mitigate health risks and prevent environmental contamination associated with aromatic amines.
I. Immediate Safety and Handling Considerations
This compound, as an aromatic amine, is classified as a hazardous substance. All handling and disposal operations must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure. Personnel must wear appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Nitrile gloves (double-gloving is recommended)
-
Chemical splash goggles and a face shield
-
A fully-buttoned laboratory coat
An eyewash station and safety shower must be readily accessible.[1]
II. Quantitative Data for Disposal
Proper disposal of chemical waste is governed by strict regulatory limits. The following table summarizes key quantitative parameters relevant to the disposal of aqueous waste containing aromatic amines.
| Parameter | Limit/Value | Regulation/Guideline Reference |
| Permissible Limit in Industrial Effluent | 0.001 mg/L | National Environmental Standards Committee of Tanzania Bureau |
III. Experimental Protocols for Laboratory-Scale Waste Treatment
For laboratories that generate waste streams containing this compound, on-site chemical degradation can be a viable option to render the waste non-hazardous before final disposal. Two recommended methods are oxidation with potassium permanganate and adsorption on activated carbon.
A. Protocol for Oxidation with Potassium Permanganate
This method is effective for the complete degradation of aromatic amines into non-mutagenic products.[2]
Materials:
-
Waste solution containing this compound
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅)
-
pH meter or pH paper
Procedure:
-
Acidification: In a suitable container within a fume hood, cautiously add concentrated sulfuric acid to the aqueous waste solution to achieve a final concentration of approximately 3 M.
-
Oxidation: Slowly add a saturated solution of potassium permanganate while stirring. The permanganate solution should be added until a purple color persists for at least 30 minutes, indicating an excess of the oxidizing agent.
-
Neutralization of Excess Permanganate: After the reaction is complete, neutralize the excess permanganate by adding a solution of sodium bisulfite or sodium metabisulfite dropwise until the purple color disappears.
-
pH Adjustment: Neutralize the acidic solution by slowly adding a base (e.g., sodium hydroxide or sodium bicarbonate) until the pH is between 6.0 and 8.0.
-
Final Disposal: The resulting solution can be disposed of down the drain with copious amounts of water, provided local regulations permit.
B. Protocol for Adsorption on Activated Carbon
This method is suitable for removing dissolved aromatic amines from aqueous solutions.
Materials:
-
Waste solution containing this compound
-
Powdered or granular activated carbon
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Buchner funnel and filter paper)
Procedure:
-
Adsorption: To the waste solution in an appropriate flask, add activated carbon (a typical starting point is 10 g of carbon per liter of solution).
-
Agitation: Stir the mixture vigorously for at least one hour to ensure maximum adsorption. The required contact time may vary depending on the concentration of the amine.
-
Separation: Separate the activated carbon from the solution by filtration.
-
Disposal of Activated Carbon: The spent activated carbon, now containing the adsorbed aromatic amine, must be disposed of as solid hazardous waste in a sealed and properly labeled container.
-
Disposal of Treated Solution: The treated aqueous solution should be tested to ensure the concentration of the aromatic amine is below the permissible limit before disposal.
IV. Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
V. Operational and Disposal Plans
A. Waste Collection and Segregation
-
All waste containing this compound must be collected in clearly labeled, leak-proof containers.
-
Segregate waste streams to avoid mixing with incompatible chemicals. Specifically, keep away from strong oxidizing agents and acids in the waste container.[1]
-
Solid waste, such as contaminated gloves, weighing paper, and spent activated carbon, should be collected in a separate, clearly labeled hazardous waste container.
B. Storage
-
Store waste containers in a cool, dry, and well-ventilated area designated for hazardous waste.
-
Ensure containers are tightly sealed to prevent the release of vapors.
-
Secondary containment should be used to mitigate spills.
C. Final Disposal
-
For untreated waste or waste that fails to meet the criteria for drain disposal after treatment, arrange for pickup and disposal by a licensed hazardous waste management company.
-
Ensure all paperwork and labeling comply with local and national regulations.
By implementing these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure working environment and protecting our ecosystem.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 1-(5-Amino-2-methylphenyl)ethanone
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 1-(5-Amino-2-methylphenyl)ethanone (CAS No. 22241-00-5), a key building block in various synthetic applications. This document outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and proper disposal methods to foster a secure research environment.
Hazard Identification and Personal Protective Equipment
While a comprehensive toxicological profile for this compound is not fully established, its structure as an aromatic amine and ketone suggests potential hazards. Aromatic amines, as a class, can be irritating to the skin, eyes, and respiratory system. Therefore, a cautious approach is essential. The recommended personal protective equipment is detailed below.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against potential skin absorption and irritation. A quantitative study on aromatic amine permeation showed varying breakthrough times for different glove materials, highlighting the importance of selecting appropriate gloves.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from accidental splashes of the chemical.[2][3] |
| Skin and Body Protection | Laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Minimizes inhalation of any potential vapors or dust. |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for safely managing this compound in the laboratory. The following diagram and procedural steps outline the recommended process.
Experimental Protocol: Step-by-Step Guidance
1. Preparation:
-
Review Safety Information: Before handling, thoroughly review any available safety data for this compound and general safety guidelines for aromatic amines.[4]
-
Personal Protective Equipment: Don the appropriate PPE as specified in the table above.
-
Work Area Preparation: Ensure work is conducted in a well-ventilated area, preferably within a certified chemical fume hood.
2. Handling:
-
Weighing and Transfer:
-
Handle the solid material carefully to avoid generating dust.
-
Use a spatula or other appropriate tool for transfers.
-
If the compound is a solid, weigh it out on weighing paper or in a suitable container within the fume hood.
-
If it is a liquid, use a calibrated pipette or syringe for accurate and safe transfer.
-
-
In-Reaction Use:
-
Add the compound to the reaction vessel slowly and in a controlled manner.
-
Maintain the reaction under a fume hood for the entire duration.
-
Monitor the reaction for any signs of unexpected reactivity.
-
3. Cleanup and Decontamination:
-
Glassware: Thoroughly rinse all contaminated glassware with an appropriate solvent (e.g., acetone, ethanol) in the fume hood. Collect the rinse as hazardous waste.
-
Work Surfaces: Wipe down the work area with a suitable decontaminating solution.
Disposal Plan
Proper disposal of chemical waste is critical to environmental and personal safety.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect unreacted this compound and any contaminated consumables (e.g., weighing paper, gloves) in a clearly labeled, sealed hazardous waste container. |
| Liquid Waste | Collect all solutions containing this compound, including reaction mixtures and solvent rinses, in a designated and clearly labeled hazardous waste container. Do not mix with incompatible waste streams. |
| Empty Containers | Triple rinse the empty container with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines. |
All chemical waste should be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company. Never pour chemical waste down the drain.[2][3]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
